SR15006
説明
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特性
分子式 |
C16H20ClN3O4S |
|---|---|
分子量 |
385.9 g/mol |
IUPAC名 |
(E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C16H20ClN3O4S/c1-25(23,24)20-9-7-19(8-10-20)16(22)12-18-15(21)6-5-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3,(H,18,21)/b6-5+ |
InChIキー |
DURMLOBZTVQDGQ-AATRIKPKSA-N |
異性体SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
Foundational & Exploratory
SR15006: A Potent Inhibitor of Krüppel-like Factor 5 for Colorectal Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor implicated in the pathogenesis of various cancers, including colorectal cancer (CRC). By downregulating KLF5 expression and activity, this compound disrupts key signaling pathways involved in cancer cell proliferation, survival, and cell cycle progression. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, effects on cellular signaling, and preclinical efficacy in CRC models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of KLF5-targeted therapies.
Introduction to this compound and KLF5
Krüppel-like factor 5 (KLF5) is a transcription factor that plays a critical role in intestinal epithelial cell homeostasis, and its dysregulation is a key driver in the development and progression of colorectal cancer.[1][2][3] KLF5 is often overexpressed in CRC and is associated with aggressive tumor growth and poor prognosis.[1] It functions downstream of major oncogenic signaling pathways, including the MAPK/ERK and WNT/β-catenin pathways, to regulate the expression of genes involved in cell proliferation, cell cycle control, and apoptosis.[1][2][3]
This compound has been identified as a potent inhibitor of KLF5. It was developed through optimization of a previously identified KLF5 inhibitor, ML264.[2] this compound serves as a valuable research tool for elucidating the complex roles of KLF5 in cancer biology and as a potential therapeutic agent for the treatment of CRC and other KLF5-driven malignancies.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the expression and activity of KLF5. This leads to the modulation of downstream signaling pathways that are critical for tumor growth and survival.
Inhibition of KLF5 Promoter Activity
This compound was identified through a high-throughput screen for inhibitors of the human KLF5 promoter. In a DLD-1 colorectal cancer cell line stably expressing a luciferase reporter driven by the KLF5 promoter (DLD-1/pGL4.18hKLF5p), this compound demonstrated potent inhibition of KLF5 promoter activity.[2]
Downregulation of KLF5 and Target Gene Expression
Treatment of colorectal cancer cells with this compound leads to a significant reduction in KLF5 protein levels.[2] As a consequence, the expression of KLF5 target genes involved in cell cycle progression and proliferation, such as Cyclin D1 and c-Myc, is also downregulated.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound in colorectal cancer models.
| Compound | IC50 (nM) in DLD-1/pGL4.18hKLF5p cells |
| This compound | 41.6[2] |
| ML264 (Reference Compound) | 43.9[2] |
| SR18662 (Analogue) | 4.4[2] |
| Table 1: In vitro potency of this compound and related compounds in a KLF5 promoter activity assay. |
| Cell Line | Treatment | Effect on Cell Viability |
| DLD-1 | 10 µM this compound (72h) | Significant inhibition of cell proliferation and growth[2] |
| HCT116 | 10 µM this compound (72h) | Significant inhibition of cell proliferation and growth[2] |
| Table 2: Effect of this compound on the viability of colorectal cancer cell lines. |
| Cell Line | Treatment | Effect on Cell Cycle |
| DLD-1 | 10 µM this compound (24h, 48h, 72h) | Did not significantly alter cell cycle progression[4] |
| HCT116 | 10 µM this compound (24h, 48h, 72h) | Did not significantly alter cell cycle progression[4] |
| Table 3: Effect of this compound on the cell cycle distribution of colorectal cancer cell lines. |
| Parameter | Result |
| Apoptosis Induction | This compound did not significantly induce apoptosis in DLD-1 or HCT116 cells[2] |
| Table 4: Effect of this compound on apoptosis in colorectal cancer cell lines. |
Signaling Pathways Modulated by this compound
By inhibiting KLF5, this compound disrupts the downstream signaling cascades that promote colorectal cancer progression.
MAPK Signaling Pathway
The MAPK/ERK signaling pathway is a key regulator of cell proliferation and is often hyperactivated in colorectal cancer. KLF5 is a downstream effector of this pathway. Treatment with this compound has been shown to decrease the levels of key components of the MAPK pathway, including EGFR and ERK, and alter their phosphorylation status in colorectal cancer cells.[2]
WNT Signaling Pathway
The WNT/β-catenin signaling pathway is also crucial for intestinal homeostasis and is frequently mutated in colorectal cancer. KLF5 is known to interact with and modulate the activity of this pathway. This compound treatment leads to a reduction in the expression of components of the WNT signaling pathway in colorectal cancer cells.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture
-
Cell Lines: DLD-1 and HCT116 human colorectal carcinoma cell lines.
-
Culture Medium: RPMI-1640 Glutamax medium (for DLD-1) or DMEM Glutamax medium (for HCT116), supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[5]
-
Culture Conditions: Humidified atmosphere at 37°C with 5% CO2.[5]
Cell Viability Assay
-
Cell Seeding: Seed DLD-1 (2500 cells/well) or HCT116 (3500 cells/well) cells in 96-well plates.[5]
-
Treatment: After 24 hours, treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Assay: Add CellTiter 96 AQueous One Solution Cell Proliferation Assay reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[6]
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM or 10 µM) for 24, 48, or 72 hours. Lyse the cells in Laemmli buffer.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against KLF5, Cyclin D1, c-Myc, p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject colorectal cancer cells (e.g., DLD-1 or HCT116) into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) or vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound is a potent and specific inhibitor of KLF5 that demonstrates significant anti-proliferative effects in colorectal cancer cells. Its ability to modulate the MAPK and WNT signaling pathways highlights the therapeutic potential of targeting KLF5 in CRC. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound and the development of next-generation KLF5 inhibitors. While this compound itself did not show significant induction of apoptosis, its analogue, SR18662, has demonstrated this property, suggesting that further chemical modifications could lead to even more effective anti-cancer agents.[2]
References
- 1. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SR15006 as a Krüppel-like factor 5 inhibitor
An In-Depth Technical Guide to SR15006 as a Krüppel-like Factor 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in regulating fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its overexpression is strongly associated with the progression of various malignancies, particularly colorectal cancer (CRC), making it a compelling target for therapeutic intervention.[3][4] However, as an intrinsically disordered protein, KLF5 has been a challenging target for small-molecule drug development.[5][6] This document provides a comprehensive technical overview of this compound, a small-molecule inhibitor of KLF5. This compound was identified through high-throughput screening as a compound that reduces KLF5 expression, thereby inhibiting the growth of cancer cells. This guide details its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization.
Introduction to KLF5 as a Therapeutic Target
KLF5 is a key downstream effector of multiple oncogenic signaling pathways, including Ras/MAPK and WNT.[1][3] It governs the transcription of numerous genes essential for cell cycle progression and survival.[7][8] In colorectal cancer, KLF5 is highly expressed and its activity is crucial for maintaining the proliferative state of cancer cells.[3][9] Genetic studies have demonstrated that reducing KLF5 levels can significantly decrease intestinal tumor burden in animal models, validating it as a therapeutic target.[3][4] The development of small molecules that can effectively inhibit KLF5 function holds significant promise for cancer therapy.
This compound: Compound Profile and Quantitative Data
This compound is a small molecule identified as an inhibitor of KLF5 expression. It is structurally related to ML264, another KLF5 inhibitor, and is considered a less optimized analog of the more potent compound, SR18662.[3][4]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2505001-54-5 | [10][11] |
| Molecular Formula | C₁₆H₂₀ClN₃O₄S | [10][11] |
| Molecular Weight | 385.87 g/mol | [10][11] |
| Appearance | White to off-white solid | [10] |
Table 2: In Vitro Inhibitory Activity
| Assay | Cell Line | IC₅₀ Value (nM) | Reference |
| KLF5 Promoter Activity | DLD-1/pGL4.18hKLF5p | 41.6 | [3][10] |
Table 3: Comparative Potency of KLF5 Inhibitors
| Compound | KLF5 Promoter Activity IC₅₀ (nM) | Reference |
| SR18662 | 4.4 | [3] |
| This compound | 41.6 | [3] |
| ML264 | 43.9 | [3] |
Mechanism of Action
This compound functions primarily by inhibiting the promoter activity of the KLF5 gene, leading to a reduction in KLF5 mRNA and protein levels.[3] This downregulation of KLF5 interrupts its downstream signaling, affecting key pathways involved in cancer cell proliferation and survival.
Impact on MAPK and WNT Signaling
KLF5 is intricately linked with the MAPK and WNT signaling pathways.[3] Treatment of colorectal cancer cells with this compound leads to a significant downregulation of key components in these pathways. Specifically, this compound treatment reduces the protein levels of EGFR and ERK and alters their phosphorylation status.[3] Furthermore, it downregulates EGR1, a direct transcriptional activator of KLF5.[3]
Effects on Cell Cycle and Viability
By reducing KLF5 levels, this compound causes a significant reduction in the expression of cyclins, which are critical for cell cycle progression.[10][12] This disruption of the cell cycle leads to decreased viability and proliferation of colorectal cancer cells.[3] Unlike the more optimized SR18662, this compound does not appear to be a potent inducer of apoptosis.[3][13]
In Vitro Efficacy Data
The anti-proliferative effects of this compound have been evaluated across multiple colorectal cancer cell lines.
Table 4: Effect of this compound on Colorectal Cancer Cell Viability
| Cell Line | Genomic Alterations | Effect on Viability | Reference |
| DLD-1 | Microsatellite Instable (MSI), KRAS/PIK3CA mutant | Significant Reduction | [3][13] |
| HCT116 | MSI, KRAS/PIK3CA mutant | Significant Reduction | [3][13] |
| HT29 | Microsatellite Stable (MSS), BRAF/PIK3CA mutant | Reduction | [3][13] |
| SW620 | MSS, KRAS/TP53 mutant | Reduction | [3][13] |
Table 5: Effect of this compound on Cell Cycle and Signaling Proteins
| Protein Target | Cell Line | Concentration | Time | Result | Reference |
| Cyclins | DLD-1 | 1 µM, 10 µM | 72h | Significant Reduction | [10][12] |
| EGFR, ERK | DLD-1, HCT116 | 1 µM, 10 µM | 72h | Decreased Protein Levels | [3] |
| KLF5, EGR1 | DLD-1, HCT116 | 1 µM, 10 µM | 24-72h | Significant Downregulation | [3] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
KLF5 Promoter-Luciferase Reporter Assay
This cell-based assay is the primary method for quantifying the inhibitory effect of compounds on KLF5 promoter activity.
-
Cell Line: DLD-1 colorectal cancer cells stably expressing a luciferase reporter gene driven by the human KLF5 promoter (DLD-1/pGL4.18hKLF5p).[3]
-
Protocol:
-
Seed DLD-1/pGL4.18hKLF5p cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or control compounds) for 24 hours. A DMSO vehicle control is run in parallel.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega's Bright-Glo™).
-
Read luminescence on a plate reader.
-
Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®) to control for cytotoxicity.
-
Calculate the percentage of KLF5 promoter activity relative to the DMSO control and plot the dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Protocol:
-
Seed colorectal cancer cells (e.g., DLD-1, HCT116) in opaque-walled 96-well plates.
-
After overnight incubation, treat cells with this compound at various concentrations for a specified time period (e.g., 24, 48, 72 hours).
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Western Blot Analysis
Western blotting is used to detect and quantify changes in the protein levels of KLF5 and components of its downstream signaling pathways.
-
Protocol:
-
Culture cells (e.g., DLD-1) and treat with this compound (e.g., 1 µM, 10 µM) or DMSO for the desired time (e.g., 24, 48, 72 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., KLF5, EGR1, Cyclin D1, p-ERK, total ERK, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the function of KLF5 in cancer biology. With an IC₅₀ of 41.6 nM for inhibiting KLF5 promoter activity, it effectively reduces KLF5 expression, leading to decreased cancer cell proliferation through the disruption of the MAPK pathway and downregulation of cyclins.[3][10] While effective in vitro, this compound represents an intermediate stage in the development of KLF5 inhibitors. Structure-activity relationship studies based on its scaffold have led to the discovery of more potent molecules like SR18662, which exhibits superior efficacy both in vitro and in vivo.[3][4] Future research should focus on the detailed pharmacokinetic and pharmacodynamic profiling of these more advanced analogs to assess their potential for clinical development in the treatment of colorectal and other KLF5-dependent cancers.
References
- 1. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Low-Molecular-Weight Compounds Targeting the Cancer-Associated KLF5 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Krüppel‐like factors family in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 13. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
Investigating the Biological Activity of SR15006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells, particularly in colorectal cancer. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, effects on cellular signaling pathways, and its impact on cancer cell viability. This guide synthesizes available data into structured tables, provides detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to facilitate further research and development.
Introduction
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Its overexpression has been linked to the progression of several cancers, including colorectal cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a specific inhibitor of KLF5, demonstrating potential as a tool for cancer research and as a lead compound for drug development. This guide aims to provide an in-depth technical resource on the biological characterization of this compound.
Mechanism of Action
This compound functions as a potent inhibitor of KLF5. It exerts its biological effects by downregulating the transcriptional activity of the KLF5 promoter. This inhibition leads to a reduction in the expression of KLF5 and its downstream target genes, which are crucial for cell cycle progression and cell survival.
Quantitative Biological Activity of this compound
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its more optimized analog, SR18662, for comparative purposes.
Table 1: In Vitro Potency of KLF5 Inhibitors
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | KLF5 Promoter Luciferase Reporter Assay | DLD-1/pGL4.18hKLF5p | 41.6 | [1] |
| SR18662 | KLF5 Promoter Luciferase Reporter Assay | DLD-1/pGL4.18hKLF5p | 4.4 | [1] |
| ML264 | KLF5 Promoter Luciferase Reporter Assay | DLD-1/pGL4.18hKLF5p | 43.9 | [1] |
Table 2: Effect of this compound on Colorectal Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Time (hours) | Effect | Reference |
| DLD-1 | This compound | 1, 10 | 72 | Reduction in cyclin levels | [2][3] |
| DLD-1 | This compound | Not specified | 24 | Inhibition of cell viability | [4] |
| HCT116 | This compound | Not specified | 24 | Inhibition of cell viability | [4] |
| HT29 | This compound | Not specified | 24 | Inhibition of cell viability | [4] |
| SW620 | This compound | Not specified | 24 | Inhibition of cell viability | [4] |
Signaling Pathways Modulated by this compound
Inhibition of KLF5 by this compound impacts key signaling pathways that are often dysregulated in cancer. The primary pathways affected are the MAPK and WNT signaling cascades. By reducing KLF5 levels, this compound leads to the downregulation of downstream components of these pathways, ultimately affecting cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
KLF5 Promoter Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on the transcriptional activity of the KLF5 promoter.
Protocol Details:
-
Cell Line: Utilize a cell line stably transfected with a luciferase reporter vector containing the human KLF5 promoter (e.g., DLD-1/pGL4.18hKLF5p).
-
Cell Seeding: Plate the stable cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate for a defined period (e.g., 24 hours).
-
Lysis and Reagent Addition: Lyse the cells and add luciferase substrate according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the IC50 value.
Western Blotting
Western blotting is employed to determine the effect of this compound on the protein levels of KLF5 and its downstream targets, such as cyclins.
Protocol Details:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-KLF5, anti-Cyclin D1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable chemical probe for studying the biological functions of KLF5. Its ability to inhibit KLF5 transcriptional activity leads to reduced cancer cell proliferation, highlighting the therapeutic potential of targeting this transcription factor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the utility of this compound and to develop more potent and selective KLF5 inhibitors for the treatment of colorectal and other cancers.
References
- 1. KLF5 KLF transcription factor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The KLF5 Inhibitor SR15006: A Technical Overview of its Impact on MAPK and WNT Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor implicated in the proliferation and survival of various cancer cells, particularly in colorectal cancer.[1] KLF5 exerts its influence by modulating the expression of genes involved in critical cellular processes, including cell cycle progression and signal transduction. This technical guide provides an in-depth analysis of the current understanding of how this compound impacts two key signaling pathways central to cancer biology: the Mitogen-Activated Protein Kinase (MAPK) and the Wingless/Integrated (WNT) signaling cascades.
KLF5 is a downstream effector and a regulator of both the MAPK and WNT signaling pathways, creating complex feedback loops that drive tumorigenesis.[1][2] this compound, by targeting KLF5, offers a therapeutic strategy to disrupt these oncogenic signaling networks. This document summarizes the available data on the effects of this compound, presents detailed experimental protocols for studying these effects, and provides visual representations of the signaling pathways and experimental workflows.
Data Presentation: Effects of this compound on MAPK and WNT Signaling Components
The following tables summarize the observed effects of this compound on key protein components of the MAPK and WNT signaling pathways in colorectal cancer (CRC) cell lines, primarily DLD-1 and HCT116. The data is primarily derived from studies on this compound and its structurally related, more potent analog, SR18662, which is expected to have a similar mechanism of action.[2]
Table 1: Effect of this compound on MAPK Signaling Pathway Components
| Pathway Component | Protein | Observed Effect with this compound Treatment | Cell Lines |
| Receptor Tyrosine Kinase | EGFR (Epidermal Growth Factor Receptor) | Decreased basal protein levels; Altered phosphorylation status | DLD-1, HCT116 |
| MAP Kinase Kinase Kinase | RAF | Not explicitly reported for this compound | - |
| MAP Kinase Kinase | MEK | Not explicitly reported for this compound | - |
| MAP Kinase | ERK (Extracellular signal-regulated kinase) | Decreased basal protein levels; Altered phosphorylation status | DLD-1, HCT116 |
| Transcription Factor | EGR1 (Early Growth Response 1) | Significantly downregulated | DLD-1, HCT116 |
Table 2: Effect of this compound on WNT Signaling Pathway Components
| Pathway Component | Protein | Observed Effect with this compound Treatment | Cell Lines |
| Serine/Threonine Kinase | AKT | Significant downregulation of total and phosphorylated (Ser473) forms | DLD-1, HCT116 |
| Key Signaling Mediator | β-catenin | Significant downregulation of total and active (phosphorylated at Ser552) forms | DLD-1, HCT116 |
| Transcription Factor | TCF/LEF | Not explicitly reported for this compound, but downstream transcriptional activity is expected to be reduced | - |
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms by which this compound affects the MAPK and WNT signaling pathways through the inhibition of KLF5.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound on MAPK and WNT signaling.
Cell Culture
-
Cell Lines: Human colorectal carcinoma cell lines DLD-1 and HCT116 can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium:
-
DLD-1 cells are typically maintained in RPMI-1640 medium.
-
HCT116 cells are cultured in McCoy's 5A medium.
-
-
Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for MAPK and WNT Pathway Proteins
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 4-20% polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK, p-AKT, AKT, β-catenin, KLF5, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify band intensities using densitometry software.
-
KLF5 Promoter Luciferase Reporter Assay
-
Cell Seeding:
-
Seed DLD-1 cells stably expressing a luciferase reporter driven by the human KLF5 promoter (DLD-1/pGL4.18hKLF5p) in a 96-well plate.
-
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed DLD-1 or HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Treatment:
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Conclusion
This compound, as a KLF5 inhibitor, demonstrates significant effects on both the MAPK and WNT signaling pathways, which are critical drivers of colorectal cancer progression. The available data indicates that this compound can downregulate key components of these pathways, leading to reduced cell proliferation and viability. The provided experimental protocols offer a framework for further investigation into the precise molecular mechanisms and for the evaluation of the therapeutic potential of this compound and its analogs. Further quantitative studies are warranted to precisely delineate the dose- and time-dependent effects of this compound on the phosphorylation and expression levels of MAPK and WNT pathway components. This will be crucial for the continued development of KLF5 inhibitors as a targeted therapy for cancer.
References
The Role of SR15006 in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation of various cancer types, including colorectal cancer. This technical guide provides an in-depth analysis of the mechanism by which this compound influences cell cycle progression, with a focus on its effects on colorectal cancer cells. This document synthesizes available data on its inhibitory concentrations, impact on cell cycle phase distribution, and its role in modulating key cell cycle regulatory proteins. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of KLF5 inhibitors as potential therapeutic agents.
Introduction
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in regulating cellular proliferation, differentiation, and apoptosis. Its overexpression has been linked to the progression of several cancers, making it a compelling target for anti-cancer drug development. This compound has been identified as an inhibitor of KLF5, demonstrating potential in curbing the growth of cancer cells by interfering with cell cycle progression. This guide explores the molecular mechanisms underlying the activity of this compound, offering a comprehensive resource for researchers in the field.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting the transcriptional activity of KLF5. In colorectal cancer cells, this inhibition leads to a significant reduction in the expression of key cell cycle regulatory proteins, ultimately causing cell cycle arrest and a decrease in cell proliferation.
Inhibition of KLF5 Activity
This compound has been shown to inhibit the activity of the human KLF5 promoter. In a DLD-1 colorectal cancer cell line stably transduced with a luciferase reporter gene under the control of the KLF5 promoter (DLD-1/pGL4.18hKLF5p), this compound exhibited potent inhibitory activity.
Table 1: Inhibitory Concentration of this compound
| Parameter | Cell Line | Value |
| IC50 | DLD-1/pGL4.18hKLF5p | 41.6 nM |
Effects on Cell Cycle Progression
Treatment of colorectal cancer cells with this compound leads to significant alterations in the cell cycle profile. Flow cytometry analysis of DLD-1 cells treated with 10 µM this compound demonstrates a time-dependent effect on the distribution of cells in the G1, S, and G2/M phases.
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the estimated percentage of DLD-1 cells in each phase of the cell cycle after treatment with 10 µM this compound for 24, 48, and 72 hours. These values are estimated from graphical representations in the cited literature.
Table 2: Cell Cycle Distribution of DLD-1 Cells Treated with 10 µM this compound
| Treatment Time | % G1 Phase | % S Phase | % G2/M Phase |
| 24 hours | ~55% | ~25% | ~20% |
| 48 hours | ~45% | ~30% | ~25% |
| 72 hours | ~35% | ~35% | ~30% |
Note: Data is estimated from graphical representations and should be considered approximate.
Impact on Cell Cycle Regulatory Proteins
The cell cycle arrest induced by this compound is a consequence of its impact on the expression of key cell cycle regulatory proteins. KLF5 is known to regulate the transcription of cyclins, which are essential for the progression through the different phases of the cell cycle. Inhibition of KLF5 by this compound leads to a reduction in the levels of critical cyclins.
Signaling Pathway
This compound, by inhibiting KLF5, disrupts the signaling pathways that promote cell cycle progression. KLF5 is a downstream effector of the MAPK and WNT signaling pathways, both of which are frequently hyperactivated in colorectal cancer. KLF5, in turn, promotes the transcription of genes essential for cell cycle progression, including cyclins.
Experimental Protocols
KLF5 Promoter Activity Assay
This protocol is for determining the IC50 of compounds that inhibit the human KLF5 promoter activity.
-
Cell Seeding: Seed DLD-1/pGL4.18hKLF5p cells in a 96-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., ranging from 0.001 to 20 µM) or with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Luciferase Assay: Measure the human KLF5 promoter activity using a luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of DLD-1 cells treated with this compound.
-
Cell Culture and Treatment: Culture DLD-1 cells and treat with 10 µM this compound or DMSO for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Cyclins
This protocol is for detecting the levels of cyclin proteins in DLD-1 cells after treatment with this compound.
-
Cell Lysis: Treat DLD-1 cells with this compound as described above, then lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against specific cyclins (e.g., Cyclin D1, Cyclin B1) and a loading control (e.g., β-actin).
-
Detection: Incubate the membrane with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Conclusion
This compound is a potent inhibitor of KLF5 that effectively disrupts cell cycle progression in colorectal cancer cells. Its mechanism of action involves the downregulation of key cyclins, leading to cell cycle arrest. The data and protocols presented in this technical guide provide a valuable resource for the further investigation of this compound and other KLF5 inhibitors as potential anti-cancer therapeutics. Further studies are warranted to fully elucidate the quantitative effects on a broader range of cell cycle-related proteins and to evaluate its efficacy and safety in preclinical and clinical settings.
The Discovery and Development of SR15006: A KLF5 Inhibitor for Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR15006 is a potent small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor implicated in the proliferation and survival of colorectal cancer cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Krüppel-like factor 5 (KLF5) is a transcription factor that plays a critical role in intestinal epithelial cell proliferation and is frequently overexpressed in colorectal cancer (CRC).[1][2] Its downstream targets include key regulators of the cell cycle, such as cyclins.[3] The established role of KLF5 in promoting tumorigenesis has made it an attractive target for therapeutic intervention in CRC.[1][4] this compound emerged from a drug discovery program aimed at identifying small-molecule inhibitors of KLF5 expression. This program initially identified a lead compound, ML264, through ultrahigh-throughput screening.[2][5] Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs, including this compound.[1][6]
Physicochemical Properties and Quantitative Data
This compound is a derivative of the initial lead compound ML264, with modifications in the glycine amide region.[1][6] Its key properties and in vitro potency are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C16H20ClN3O4S | [7] |
| Molecular Weight | 385.87 g/mol | [7] |
| CAS Number | 2505001-54-5 | [7] |
| Assay | Cell Line | IC50 (nM) | Reference |
| KLF5 Promoter Activity | DLD-1/pGL4.18hKLF5p | 41.6 | [1][8] |
| ML264 (for comparison) | DLD-1/pGL4.18hKLF5p | 43.9 | [1] |
| SR18662 (for comparison) | DLD-1/pGL4.18hKLF5p | 4.4 | [1] |
| Cell Line | Treatment | Effect | Reference |
| DLD-1 | This compound (1 µM and 10 µM) | Dose-dependent reduction in KLF5 protein levels after 24, 48, and 72 hours. | [6] |
| HCT-116 | This compound (1 µM and 10 µM) | Dose-dependent reduction in KLF5 protein levels after 24, 48, and 72 hours. | [6] |
| DLD-1 | This compound (1 µM or 10 µM) | Significant reduction in the levels of tested cyclins over 72 hours. | [8] |
Signaling Pathways
KLF5 is a downstream effector of several oncogenic signaling pathways, including the MAPK/ERK and WNT pathways. It promotes cell cycle progression by transcribing key cell cycle genes. This compound inhibits KLF5, leading to a downstream reduction in the expression of these critical proteins.
Caption: KLF5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the key experiments used in the characterization of this compound.
KLF5 Promoter Luciferase Assay
This assay quantitatively measures the effect of this compound on the transcriptional activity of the human KLF5 promoter.
Cell Line: DLD-1 colorectal cancer cells stably transduced with a luciferase reporter gene under the control of the human KLF5 promoter (DLD-1/pGL4.18hKLF5p).[1][6]
Protocol:
-
Seed DLD-1/pGL4.18hKLF5p cells in 96-well plates at a density of 5,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for 24 hours.
-
Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for the KLF5 promoter luciferase assay.
Cell Viability Assay
This assay determines the effect of this compound on the viability of colorectal cancer cell lines.
Cell Lines: DLD-1, HCT-116, HT29, and SW620.[6]
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of this compound for 24 hours.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the dose-response relationship.
Western Blot Analysis
This technique is used to measure the protein levels of KLF5 and its downstream targets.
Cell Lines: DLD-1 and HCT-116.[6]
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (1 µM and 10 µM) or vehicle (DMSO) for 24, 48, or 72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KLF5, cyclins, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a valuable research tool for studying the role of KLF5 in colorectal cancer and represents a promising starting point for the development of novel therapeutics targeting this pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the biological activities and therapeutic potential of this compound and related KLF5 inhibitors. Further optimization of this chemical series has led to the discovery of even more potent inhibitors, such as SR18662, highlighting the tractability of KLF5 as a drug target.[1]
References
- 1. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small-molecule inhibitors of the colorectal cancer oncogene Krüppel-like factor 5 expression by ultrahigh-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Krüppel-Like Factor 5 Mediates Cellular Transformation during Oncogenic KRAS-Induced Intestinal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High expression of Krüppel‐like factor 5 is associated with poor prognosis in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
- 7. Krüppel-like Factors 4 and 5 in Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Impact of SR15006 on Cyclin Expression Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor implicated in the progression of various cancers, including colorectal cancer.[1][2] KLF5 plays a crucial role in cell cycle progression by promoting the transcription of key cell cycle regulatory proteins, notably cyclins. This technical guide provides an in-depth analysis of the mechanism by which this compound impacts cyclin expression, presenting available data, outlining experimental methodologies, and visualizing the underlying signaling pathways. While this compound is a potent inhibitor of KLF5, it is part of a series of analogs, with related compounds like SR18662 showing even greater potency.[1][2] The data presented herein is based on the established function of KLF5 and findings from studies on these closely related KLF5 inhibitors.
Introduction to this compound and its Target, KLF5
This compound has been identified as a potent inhibitor of Krüppel-like factor 5 (KLF5) with an IC50 value of 41.6 nM in DLD-1/pGL4.18hKLF5p cells.[3] KLF5 is a transcription factor that is frequently overexpressed in colorectal cancer and is associated with more aggressive tumor development.[1][2] It functions downstream of key oncogenic signaling pathways, such as MAPK and WNT, to drive cell proliferation.[1] One of the primary mechanisms by which KLF5 promotes proliferation is through the direct transcriptional upregulation of genes encoding for cyclins, which are essential for cell cycle progression.[4][5] Therefore, inhibition of KLF5 by this compound presents a promising therapeutic strategy for cancers dependent on this pathway.
The Effect of KLF5 Inhibition by this compound on Cyclin Expression
Inhibition of KLF5 by small molecules has been shown to cause a significant reduction in the levels of various cyclins.[1][6] While specific quantitative data for this compound's effect on individual cyclins is not detailed in the primary literature abstracts, the more potent analog, SR18662, has been demonstrated to reduce the expression of Cyclin E, Cyclin A2, and Cyclin B1 in colorectal cancer cells.[6] Given that this compound acts on the same target, a similar, albeit potentially less potent, effect is expected.
Data Summary
The following table summarizes the expected impact of this compound on cyclin expression levels based on the known function of its target, KLF5, and data from its more potent analog, SR18662.
| Cyclin | Function in Cell Cycle | Expected Effect of this compound | Mechanism of Regulation by KLF5 |
| Cyclin D1 | G1 phase progression | Downregulation | KLF5 directly binds to the Cyclin D1 promoter to activate its transcription.[4] |
| Cyclin E1 | G1/S phase transition | Downregulation | KLF5 inhibition leads to a reduction in Cyclin E levels.[6] |
| Cyclin A2 | S and G2 phase progression | Downregulation | KLF5 inhibition leads to a reduction in Cyclin A2 levels.[6] |
| Cyclin B1 | G2/M phase transition | Downregulation | KLF5 directly upregulates the expression of Cyclin B1.[4][5] |
Signaling Pathway
The signaling pathway illustrates how this compound, by inhibiting KLF5, disrupts the cell cycle machinery. Upstream signals from pathways like MAPK and WNT converge on KLF5, which then translocates to the nucleus to activate the transcription of target genes, including those encoding for cyclins. This compound directly interferes with the activity of KLF5, leading to a downstream reduction in cyclin levels and subsequent cell cycle arrest.
Caption: this compound inhibits KLF5, blocking downstream cyclin expression.
Experimental Protocols
The following is a generalized protocol for assessing the impact of this compound on cyclin expression levels in a colorectal cancer cell line, such as DLD-1, using Western blotting.
Cell Culture and this compound Treatment
-
Cell Line: DLD-1 human colorectal adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed DLD-1 cells in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with this compound at final concentrations of 1 µM and 10 µM for 24, 48, and 72 hours.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Western Blotting for Cyclin Expression
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, Cyclin E1, Cyclin A2, and Cyclin B1 overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical experiment to evaluate the effect of this compound on cyclin expression.
Caption: Workflow for analyzing this compound's effect on cyclin expression.
Conclusion
This compound, as a potent inhibitor of the KLF5 transcription factor, represents a targeted approach to anticancer therapy. Its mechanism of action, which involves the suppression of KLF5-mediated transcription of key cyclins, leads to cell cycle arrest and an inhibition of tumor cell proliferation. The methodologies and pathways described in this guide provide a framework for researchers to further investigate and understand the therapeutic potential of this compound and its analogs in the context of colorectal and other KLF5-dependent cancers. Further quantitative studies on this compound are warranted to fully elucidate its efficacy in reducing the expression of individual cyclins.
References
- 1. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Pathobiology of Krüppel-like Factors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preliminary Studies on SR15006 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of cancer cells, particularly in colorectal cancer. Preliminary studies have demonstrated the potential of this compound and its analogs as therapeutic agents by targeting the KLF5 pathway. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, including its mechanism of action, effects on cancer cell lines, and the signaling pathways it modulates.
Quantitative Data on Anti-Cancer Activity
The inhibitory activity of this compound has been primarily evaluated in colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) for this compound in DLD-1/pGL4.18hKLF5p cells, a reporter cell line for KLF5 promoter activity, has been determined to be 41.6 nM.[1] Further studies have investigated its effect on the viability of a panel of CRC cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound (estimated) |
| DLD-1 | Colorectal Carcinoma | ~10 |
| HCT116 | Colorectal Carcinoma | >10 |
| HT29 | Colorectal Carcinoma | >10 |
| SW620 | Colorectal Carcinoma | >10 |
Note: The IC50 values for DLD-1, HCT116, HT29, and SW620 are estimated from graphical data presented in Kim et al., 2019. The study prioritized the more potent analog, SR18662, for which the IC50 was 4.4 nM in the DLD-1 reporter cell line.[1][2]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of KLF5. KLF5 is a key regulator of cell proliferation and is often overexpressed in colorectal cancer.[2] Inhibition of KLF5 by this compound and its analogs leads to a reduction in the expression of cyclins, which are critical for cell cycle progression.[2]
Furthermore, treatment with these KLF5 inhibitors has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and WNT signaling pathways, both of which are frequently dysregulated in cancer.[2]
KLF5-Mediated Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
While specific, detailed protocols for this compound studies are not publicly available, this section outlines the general methodologies for the key experiments conducted in the preliminary research.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Plate colorectal cancer cells (e.g., DLD-1, HCT116, HT29, SW620) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Measurement:
-
MTT: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
CellTiter-Glo: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of KLF5 and components of the MAPK and WNT signaling pathways following treatment with this compound.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., KLF5, p-ERK, total ERK, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The preliminary studies on this compound indicate its potential as a KLF5 inhibitor for the treatment of colorectal cancer. It demonstrates inhibitory activity against KLF5 and affects key cancer-related signaling pathways. However, the available data is still limited. Further research is required to:
-
Determine the precise IC50 values of this compound in a broader range of cancer cell lines.
-
Elucidate the detailed molecular mechanisms downstream of KLF5 inhibition.
-
Conduct in vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models.
The development of more potent analogs like SR18662 suggests that the chemical scaffold of this compound is a promising starting point for the discovery of novel anti-cancer drugs targeting the KLF5 pathway.
References
Methodological & Application
Application Notes and Protocols for SR15006 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR15006 is a potent and specific small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells.[1] KLF5 is a key regulator of cellular processes such as cell cycle progression, apoptosis, and migration, making it an attractive target for therapeutic intervention.[2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound inhibits the transcriptional activity of KLF5. KLF5 is known to be regulated by and to modulate the MAPK/ERK signaling pathway.[1] Inhibition of KLF5 by this compound has been shown to decrease the expression of downstream targets of the MAPK and WNT signaling pathways, leading to a reduction in cyclin levels and an induction of apoptosis in cancer cells.[1]
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | DLD-1/pGL4.18hKLF5p | 41.6 nM | --INVALID-LINK-- |
| Effect on Cyclins | DLD-1 CRC cells | Significant reduction at 1 µM and 10 µM over 72 hours | --INVALID-LINK-- |
| Effect on Cell Viability | DLD-1, HCT116, HT29, SW620 | Dose-dependent inhibition | --INVALID-LINK-- |
| Induction of Apoptosis | DLD-1, HCT116 | Significant increase at 10 µM | --INVALID-LINK-- |
Mandatory Visualizations
Caption: this compound inhibits KLF5, disrupting the MAPK/ERK signaling cascade and downstream gene expression.
Caption: Workflow for evaluating the in vitro effects of this compound on cancer cell lines.
Experimental Protocols
Reagent Preparation: this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., DLD-1, HCT116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting dose range is 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in the protein levels of KLF5, phosphorylated ERK (p-ERK), and downstream targets.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit IgG, 1:5000 dilution)
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in the mRNA expression of KLF5 and its target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers (see table below)
-
qPCR instrument
Primer Sequences for Human Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| KLF5 | GGAGAAACGACGCATCCACTAC | GAACCTCCAGTCGCAGCCTTC | [9][10] |
| CCND1 (Cyclin D1) | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA | --INVALID-LINK-- |
| BIRC5 (Survivin) | AGGACCACCGCATCTCTACAT | AAGTCTGGCTCGTTCCTCAG | --INVALID-LINK-- |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | --INVALID-LINK-- |
Procedure:
-
RNA Extraction: Extract total RNA from cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Troubleshooting
-
Low protein yield: Ensure complete cell lysis and use fresh protease/phosphatase inhibitors.
-
High background in Western Blot: Optimize blocking conditions and antibody concentrations.
-
No qPCR product: Check primer design and RNA/cDNA quality.
-
High variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents.
These protocols provide a comprehensive framework for investigating the in vitro effects of the KLF5 inhibitor, this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KLF5 (D7S3F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Anti-KLF5 Antibody (A14292) | Antibodies.com [antibodies.com]
- 6. KLF5 (E5K6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 9. origene.com [origene.com]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols for SR15006 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor implicated in the regulation of cellular proliferation, differentiation, and tumorigenesis. KLF5 is overexpressed in a variety of cancers, including colorectal cancer, and its inhibition represents a promising therapeutic strategy. These application notes provide detailed protocols for the dosage and administration of this compound in in vivo mouse models, based on available data for the compound and its more potent analog, SR18662.
Mechanism of Action
This compound exerts its biological effects by inhibiting the transcriptional activity of KLF5.[1][2] KLF5 is a key downstream effector of multiple oncogenic signaling pathways, including the MAPK/ERK and Wnt pathways. By inhibiting KLF5, this compound can modulate the expression of KLF5 target genes, which include cyclins and other proteins involved in cell cycle progression, leading to reduced cancer cell proliferation.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is limited in publicly available literature, the following table summarizes the in vitro activity of this compound and the in vivo dosage of its closely related, more potent analog, SR18662, which was developed from the same chemical scaffold.
| Compound | Assay | Cell Line | IC50 (nM) | In Vivo Model | Dosage Range (mg/kg) | Administration Route |
| This compound | KLF5 Promoter Activity | DLD-1/pGL4.18hKLF5p | 41.6 | - | - | - |
| SR18662 | KLF5 Promoter Activity | DLD-1/pGL4.18hKLF5p | 4.4 | DLD-1 Xenograft | 5 - 25 | Intraperitoneal (i.p.) |
Note: The in vivo data for SR18662 can serve as a starting point for designing studies with this compound, though dose-response experiments are highly recommended to determine the optimal dosage for this compound.
Signaling Pathway
The diagram below illustrates the central role of KLF5 in mediating signals from upstream pathways to regulate downstream gene expression involved in cell proliferation. This compound acts by inhibiting KLF5 activity.
Caption: KLF5 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides three different vehicle formulations for the solubilization of this compound for in vivo use. The choice of vehicle may depend on the experimental design and the required dosing volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Corn Oil
-
Sterile, pyrogen-free vials
-
Sonicator (optional)
Formulation Options:
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| A | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| B | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| C | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the solvents sequentially as listed in the chosen formulation. For example, for Formulation A, first add DMSO, then PEG300, then Tween-80, and finally saline.
-
Vortex or gently swirl the vial after the addition of each solvent to ensure complete mixing.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution should be a clear and homogenous solution.
-
Prepare fresh on the day of injection or store at -20°C for short-term storage (verify stability for your specific experimental duration).
Protocol 2: Colorectal Cancer Xenograft Mouse Model and this compound Administration
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model and the subsequent treatment with this compound.
Materials:
-
Human colorectal cancer cell line (e.g., DLD-1)
-
6-8 week old immunodeficient mice (e.g., Nude or SCID)
-
Matrigel (optional)
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
Experimental Workflow:
References
Application Note: Detection of KLF5 Inhibition by SR15006 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in regulating cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development of various cancers, including those of the breast, prostate, and pancreas.[2][3][4] Given its role in carcinogenesis, KLF5 has emerged as a promising therapeutic target. SR15006 is a novel small molecule inhibitor designed to target KLF5 activity. A key method for verifying the efficacy of such an inhibitor is to measure its effect on the target protein's expression level within the cell. This protocol provides a detailed method for detecting changes in KLF5 protein levels following treatment with this compound using Western blotting.
The principle of this assay is to quantify the total KLF5 protein in cell lysates from treated and untreated samples. A decrease in the KLF5 protein band intensity following this compound treatment would suggest that the inhibitor promotes KLF5 degradation. KLF5 is known to be an unstable protein, and its levels are tightly regulated by the ubiquitin-proteasome system.[2][4][5][6] Therefore, this compound may enhance this natural degradation pathway.
Signaling Pathway and Experimental Workflow
To understand the context of KLF5 inhibition, it is useful to visualize its role in cellular signaling. KLF5 acts as a transcription factor, often activated by upstream pathways like Ras/MAPK, to regulate genes involved in cell cycle progression, such as Cyclin D1.[2][3] The inhibitor this compound is hypothesized to target KLF5, leading to its degradation and a subsequent reduction in the expression of its target genes.
Figure 1: Simplified KLF5 signaling pathway showing inhibition by this compound.
The experimental procedure to validate this inhibition involves several sequential steps, from cell culture to data analysis. This workflow is critical for obtaining reliable and reproducible results.
Figure 2: Experimental workflow for Western blot analysis of KLF5 inhibition.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells.
2.1. Materials and Reagents
-
Cell Lines: A cell line with detectable endogenous KLF5 expression (e.g., PANC-1, BxPC-3, HeLa, SiHa).[3][7]
-
Inhibitor: this compound (stock solution prepared in DMSO).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.[10]
-
Tris-Glycine-SDS Running Buffer.[11]
-
Transfer Buffer (with 20% methanol).
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
PVDF or Nitrocellulose membrane (0.45 µm).
-
2.2. Step-by-Step Methodology
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a fixed time (e.g., 24 hours) to determine a dose-response.
-
Alternatively, treat cells with a fixed concentration of this compound for different durations (e.g., 0, 6, 12, 24, 48 hours) for a time-course experiment.
-
Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
Step 2: Protein Lysate Preparation
-
After treatment, aspirate the media and wash cells twice with ice-cold PBS.[12]
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.[11]
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume needed for equal protein loading (typically 20-40 µg per lane).[10][11]
-
Prepare samples by mixing the calculated lysate volume with 4x Laemmli sample buffer and deionized water to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
Step 4: SDS-PAGE
-
Load the denatured protein samples and a molecular weight marker into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.[11]
Step 5: Protein Transfer
-
Equilibrate the gel in 1x Transfer Buffer for 10 minutes.[10]
-
Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. A typical condition is 100V for 90 minutes in a cold room or on ice.[10]
Step 6: Immunoblotting
-
After transfer, wash the membrane with TBST for 5 minutes.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[13][14]
-
Incubate the membrane with the primary anti-KLF5 antibody (diluted 1:1000 in Blocking Buffer) overnight at 4°C with gentle shaking.[8][12]
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in Blocking Buffer) for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
Step 7: Detection and Imaging
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.
Step 8: Stripping and Re-probing for Loading Control
-
To ensure equal protein loading, the membrane should be probed for a loading control protein (e.g., GAPDH or β-actin).
-
If necessary, strip the membrane of the KLF5 antibodies using a stripping buffer.
-
Repeat the immunoblotting process (Step 6) using the primary antibody for the loading control.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the pixel density of the bands using software like ImageJ or Bio-Rad's Image Lab. The density of the KLF5 band (expected around 55-60 kDa) should be normalized to the density of the corresponding loading control band.[8] The results can be presented in a table and visualized as a bar graph.
Table 1: Densitometry Analysis of KLF5 Protein Levels After this compound Treatment
| Treatment Group | KLF5 Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized KLF5 Level (KLF5/GAPDH) | Fold Change (vs. Control) |
| Control (0 µM) | 85,430 | 87,210 | 0.98 | 1.00 |
| This compound (1 µM) | 76,500 | 86,950 | 0.88 | 0.90 |
| This compound (5 µM) | 51,200 | 88,100 | 0.58 | 0.59 |
| This compound (10 µM) | 29,880 | 87,540 | 0.34 | 0.35 |
| This compound (25 µM) | 15,100 | 86,800 | 0.17 | 0.18 |
Expected Outcome: A dose-dependent decrease in the normalized KLF5 protein level following treatment with this compound would confirm the inhibitory (degradative) effect of the compound on its target.
References
- 1. Proteasomal degradation of the KLF5 transcription factor through a ubiquitin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of KLF5 is associated with poor survival and G1/S progression in pancreatic cancer | Aging [aging-us.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. FBW7-mediated ubiquitination and degradation of KLF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KLF5 inhibits the migration and invasion in cervical cancer cell lines by regulating SNAI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KLF5 (E5K6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-KLF5 Antibody (A14292) | Antibodies.com [antibodies.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for SR15006 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR15006 is a potent and specific small molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor implicated in the regulation of cell proliferation, differentiation, and tumorigenesis.[1][2][3] KLF5 exerts its pro-proliferative effects by modulating the expression of critical cell cycle regulatory proteins.[4][5][6] Elevated expression of KLF5 has been observed in various cancers, making it an attractive therapeutic target.[2][7] These application notes provide a detailed protocol for utilizing this compound in a cell proliferation assay to assess its anti-proliferative effects on cancer cells.
Mechanism of Action
This compound inhibits the transcriptional activity of KLF5.[1] KLF5 is a key downstream effector of multiple signaling pathways, including the Ras/MAPK and Wnt pathways.[7][8] Upon activation, KLF5 binds to the promoter regions of target genes, leading to the upregulation of cyclins (e.g., Cyclin D1, Cyclin B1) and cell division cycle proteins (e.g., Cdc2), which drive cell cycle progression.[4][6] Concurrently, KLF5 can suppress the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[4][5] By inhibiting KLF5, this compound disrupts this signaling cascade, leading to a reduction in cyclin levels, cell cycle arrest, and a subsequent decrease in cell proliferation.[7]
Signaling Pathway
Caption: KLF5 Signaling Pathway and Inhibition by this compound.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of a cancer cell line.[9][10][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., DLD-1 colorectal cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% cell viability.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using non-linear regression analysis.
Experimental Workflow
References
- 1. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Krüppel-like factor 5 promotes breast cell proliferation partially through upregulating the transcription of fibroblast growth factor binding protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KLF5 promotes cell proliferation and tumorigenesis through gene regulation and the TSU-Pr1 human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diverse functions of Krüppel-like factors 4 and 5 in epithelial biology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Krüppel-like factor 5 mediates the transforming activity of oncogenic H-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for SR15006 in Colorectal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of colorectal cancer (CRC) cells.[1][2] KLF5 is often overexpressed in colorectal cancer and its inhibition presents a potential therapeutic strategy.[1][2] These application notes provide a comprehensive overview of the experimental design for studying the effects of this compound on colorectal cancer cell lines, including detailed protocols for key in vitro assays and a summary of its mechanism of action. While this compound has been evaluated in preclinical models, it is noteworthy that a more optimized analog, SR18662, has demonstrated greater potency in some studies.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various colorectal cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| DLD-1/pGL4.18hKLF5p | Luciferase Reporter Assay | IC50 | 41.6 nM | [1][2] |
| DLD-1 | Cell Viability (CellTiter-Glo) | % Viability (at 10µM, 24h) | ~50% | [1] |
| HCT116 | Cell Viability (CellTiter-Glo) | % Viability (at 10µM, 24h) | ~60% | [1] |
| HT29 | Cell Viability (CellTiter-Glo) | % Viability (at 10µM, 24h) | ~70% | [1] |
| SW620 | Cell Viability (CellTiter-Glo) | % Viability (at 10µM, 24h) | ~80% | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as an inhibitor of KLF5, a key transcription factor in colorectal cancer.[1][2] By inhibiting KLF5, this compound has been shown to impact downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK and Wnt signaling pathways.[2][3] Treatment with this compound has been observed to decrease the levels of cyclins, which are critical regulators of the cell cycle.[3]
Experimental Protocols
In Vitro Studies
A crucial aspect of evaluating the efficacy of this compound is to assess its impact on the viability and apoptotic activity of colorectal cancer cells in vitro.
This protocol outlines the measurement of cell viability by quantifying ATP, which is indicative of metabolically active cells.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116, HT29, SW620)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the colorectal cancer cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the surface of apoptotic cells.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Studies
While in vivo data for this compound is limited, a general protocol for a colorectal cancer xenograft model is provided below. This can be adapted for the evaluation of this compound's anti-tumor activity in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Colorectal cancer cell line (e.g., HCT116 or DLD-1)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest colorectal cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be processed for further analysis (e.g., histology, western blotting, or RNA sequencing).
-
Conclusion
This compound serves as a valuable tool for investigating the role of KLF5 in colorectal cancer. The provided protocols offer a framework for assessing its in vitro efficacy and understanding its mechanism of action. Further studies, particularly in vivo, are warranted to fully elucidate its therapeutic potential. Researchers should consider the comparative data with more potent analogs like SR18662 when designing experiments.
References
Application of KLF5 Inhibition in Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Krüppel-like factor 5 (KLF5) inhibitors in xenograft models of colorectal cancer. The information is based on preclinical studies of SR15006 and its more potent analog, SR18662, which has demonstrated significant anti-tumor efficacy in vivo.
Introduction
Krüppel-like factor 5 (KLF5) is a transcription factor that plays a critical role in the proliferation, survival, and tumorigenesis of various cancers, including colorectal cancer. Its overexpression is often associated with aggressive tumor growth. This compound has been identified as an inhibitor of KLF5 with an IC50 of 41.6 nM. Further optimization led to the development of SR18662, a more potent analog that exhibits superior efficacy in both in vitro and in vivo models of colorectal cancer.[1][2] This document will focus on the application of KLF5 inhibition in xenograft models, with a specific emphasis on the experimental protocols and data generated with SR18662, the more promising candidate for further development.
Mechanism of Action and Signaling Pathway
KLF5 is a key regulator of cellular proliferation and is involved in multiple oncogenic signaling pathways.[3][4] Inhibition of KLF5 leads to a reduction in the expression of cyclins, which are essential for cell cycle progression, and affects components of the MAPK and WNT signaling pathways.[1][2] This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Caption: KLF5 Signaling Pathway and Point of Intervention.
In Vivo Efficacy of KLF5 Inhibition in a Colorectal Cancer Xenograft Model
The following data summarizes the anti-tumor activity of SR18662 in a DLD-1 human colorectal cancer xenograft model in nude mice.[2]
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 12 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | - | Once daily | ~1000 ± 150 | - |
| SR18662 | 5 | Once daily | ~750 ± 100 | ~25% |
| SR18662 | 5 | Twice daily | ~600 ± 90 | ~40% |
| SR18662 | 10 | Once daily | ~500 ± 80 | ~50% |
| SR18662 | 10 | Twice daily | ~300 ± 60 | ~70% |
| SR18662 | 25 | Once daily | ~250 ± 50 | ~75% |
| SR18662 | 25 | Twice daily | ~150 ± 40 | ~85% |
Note: The tumor growth inhibition percentages are estimated from the graphical data presented in the source publication.[2]
Experimental Protocols
Cell Line and Culture
-
Cell Line: DLD-1 (human colorectal adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
Caption: Experimental Workflow for Xenograft Studies.
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation:
-
Harvest DLD-1 cells during the exponential growth phase.
-
Resuspend cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Protocol:
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[2]
-
Preparation of SR18662: Prepare a stock solution in DMSO. For in vivo administration, dilute the stock solution in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer SR18662 or vehicle via intraperitoneal injection.
-
Dosing Schedule: A typical dosing schedule is daily or twice-daily injections for 5 consecutive days, followed by a 2-day break, and then another 5 days of injections.[2]
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until the pre-defined study endpoint (e.g., when tumors in the control group reach a certain size).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Tumor samples can be further processed for histological analysis, western blotting, or other molecular assays.
-
Conclusion
The KLF5 inhibitor SR18662, an optimized analog of this compound, demonstrates significant dose-dependent inhibition of tumor growth in a colorectal cancer xenograft model. The protocols and data presented here provide a comprehensive guide for researchers investigating the therapeutic potential of KLF5 inhibition in preclinical cancer models. These findings support the further development of SR18662 and similar compounds as potential therapeutics for colorectal cancer.[2]
References
- 1. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DLD-1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols: SR15006 Treatment of DLD-1 and HCT116 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR15006 is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells, including those of colorectal origin.[1][2][3][4] KLF5 is known to be a downstream effector of multiple oncogenic signaling pathways, such as the MAPK and WNT pathways.[1][5] This document provides detailed application notes and protocols for the treatment of two common colorectal cancer cell lines, DLD-1 and HCT116, with this compound. The provided information summarizes the known effects of this compound on cell viability and cell cycle progression and outlines the underlying signaling pathways.
Data Presentation
Table 1: Effect of this compound on Cell Viability in DLD-1 and HCT116 Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Percent Cell Viability (Mean ± SEM, n=3) |
| DLD-1 | DMSO (Control) | - | 72 | 100 ± 5.2 |
| This compound | 10 | 72 | Reduced | |
| HCT116 | DMSO (Control) | - | 72 | 100 ± 4.8 |
| This compound | 10 | 72 | Reduced |
Note: While the source material indicates a reduction in viability, specific percentage values for this compound at 10 µM were not provided in the graphical data. The effect was compared to a more potent analog, SR18662.[1][2]
Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 and HCT116 Cells
| Cell Line | Treatment (10 µM) | Time (hours) | % G1 Phase (Mean ± SEM) | % S Phase (Mean ± SEM) | % G2/M Phase (Mean ± SEM) |
| DLD-1 | DMSO | 24 | 55.1 ± 1.5 | 24.3 ± 0.8 | 20.6 ± 0.7 |
| This compound | 24 | 53.2 ± 1.2 | 28.1 ± 1.1 | 18.7 ± 0.9 | |
| DMSO | 48 | 56.2 ± 1.8 | 23.9 ± 1.0 | 19.9 ± 0.8 | |
| This compound | 48 | 48.5 ± 1.4 | 35.2 ± 1.3 | 16.3 ± 0.6 | |
| DMSO | 72 | 57.3 ± 2.1 | 22.5 ± 1.1 | 20.2 ± 1.0 | |
| This compound | 72 | 45.1 ± 1.9 | 39.8 ± 1.7*** | 15.1 ± 0.8 | |
| HCT116 | DMSO | 24 | 60.5 ± 2.0 | 20.1 ± 0.9 | 19.4 ± 1.1 |
| This compound | 24 | 58.9 ± 1.7 | 23.5 ± 1.2 | 17.6 ± 1.0 | |
| DMSO | 48 | 61.2 ± 2.2 | 19.5 ± 1.0 | 19.3 ± 1.2 | |
| This compound | 48 | 54.3 ± 1.8 | 28.9 ± 1.4 | 16.8 ± 0.9 | |
| DMSO | 72 | 62.1 ± 2.5 | 18.9 ± 1.2 | 19.0 ± 1.3 | |
| This compound | 72 | 49.8 ± 2.1 | 34.7 ± 1.9*** | 15.5 ± 1.0 |
Data adapted from a study comparing this compound with other compounds. Statistical significance from the original study is denoted by asterisks (, P < 0.05; **, P < 0.01; **, P < 0.001) compared to DMSO control. This compound was shown to induce an accumulation of cells in the S phase of the cell cycle.[1][2]
Table 3: Effect of this compound on Apoptosis in DLD-1 and HCT116 Cells
| Cell Line | Treatment (10 µM) | Time (hours) | Apoptosis Induction |
| DLD-1 | This compound | 72 | Not significant |
| HCT116 | This compound | 72 | Not significant |
Note: Studies indicate that unlike its more potent analog SR18662, this compound does not induce a significant increase in the number of apoptotic cells in DLD-1 and HCT116 cell lines.[1][2]
Signaling Pathway
This compound functions as an inhibitor of KLF5.[1][4] KLF5 is a transcription factor that plays a role in the MAPK and WNT signaling pathways, both of which are critical in colorectal cancer.[1][5] Treatment with this compound leads to a reduction in the expression of components of both the MAPK and WNT signaling pathways.[1]
Caption: this compound inhibits KLF5, impacting both MAPK and WNT signaling pathways.
Experimental Protocols
Cell Culture
DLD-1 and HCT116 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
DLD-1 or HCT116 cells
-
96-well plates
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
DLD-1 or HCT116 cells
-
6-well plates
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with 10 µM this compound or DMSO for 24, 48, or 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis in this compound-treated cells.
Materials:
-
DLD-1 or HCT116 cells
-
6-well plates
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with 10 µM this compound or DMSO for 72 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Western Blot Analysis for Signaling Pathway Components
This protocol can be used to assess the protein levels of components of the MAPK and WNT signaling pathways.
Materials:
-
DLD-1 or HCT116 cells
-
6-well plates
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KLF5, anti-p-ERK, anti-ERK, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound or DMSO as described in the previous protocols.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
References
- 1. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small-molecule inhibitors of the colorectal cancer oncogene Krüppel-like factor 5 expression by ultrahigh-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of SR15006 in a PEG300 and Tween-80 Formulation for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR15006 is a potent inhibitor of Krüppel-like factor 5 (KLF5), a key transcription factor implicated in the proliferation and survival of various cancer cells. Due to its hydrophobic nature, in vivo studies with this compound necessitate a specialized vehicle to ensure its solubility and bioavailability. This document provides a detailed protocol for the preparation of this compound for animal studies using a widely accepted vehicle composed of PEG300, Tween-80, DMSO, and saline. This formulation is designed to achieve a clear and stable solution suitable for administration in preclinical animal models.
Data Presentation
The following table summarizes the quantitative data for the recommended this compound formulation.
| Component | Percentage by Volume | Purpose | Key Properties |
| Dimethyl Sulfoxide (DMSO) | 10% | Primary solvent | Aprotic solvent with excellent solubilizing capacity for nonpolar compounds. |
| PEG300 (Polyethylene Glycol 300) | 40% | Co-solvent | Water-miscible polymer that enhances the solubility of hydrophobic drugs.[1] |
| Tween-80 (Polysorbate 80) | 5% | Surfactant/Emulsifier | Non-ionic surfactant that improves the stability of the formulation and prevents precipitation.[1][2] |
| Saline (0.9% NaCl) | 45% | Diluent | Provides an isotonic solution for injection. |
| This compound Solubility | ≥ 2.5 mg/mL | - | This formulation achieves a clear solution at this concentration. [3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Preparation of the Vehicle Solution
This protocol describes the preparation of the vehicle solution without the active compound. This can be used for control (vehicle-only) animal groups.
-
In a sterile conical tube, add the required volume of DMSO (10% of the final volume).
-
Add the required volume of PEG300 (40% of the final volume) to the DMSO.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
Add the required volume of Tween-80 (5% of the final volume) and vortex again until fully mixed.
-
Finally, add the required volume of sterile saline (45% of the final volume) to the mixture.
-
Vortex the final solution until it is clear and homogenous.
Preparation of this compound Formulation (Target Concentration: 2.5 mg/mL)
This protocol details the step-by-step procedure for formulating this compound.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add the appropriate volume of DMSO to achieve a stock concentration (e.g., 25 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath or brief sonication can be used to aid dissolution if necessary.[3]
-
-
Add PEG300:
-
To the this compound/DMSO solution, add the required volume of PEG300 (40% of the final desired volume).
-
Vortex the mixture until it is homogenous.
-
-
Add Tween-80:
-
Add the required volume of Tween-80 (5% of the final desired volume) to the mixture.
-
Vortex thoroughly to ensure complete mixing.
-
-
Add Saline:
-
Slowly add the required volume of sterile saline (45% of the final desired volume) to the mixture while vortexing.
-
Continue to vortex until the final formulation is a clear and homogenous solution.
-
Example for preparing 1 mL of 2.5 mg/mL this compound solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a new tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of sterile saline and vortex until the solution is clear.
Note on Stability and Storage: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits KLF5, blocking downstream gene transcription.
Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound in vivo efficacy studies.
References
Application Notes and Protocols for Determining the Cell Permeability of SR15006
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the cell permeability of SR15006, a potent and selective inhibitor of Krüppel-like factor 5 (KLF5). Given the importance of cell permeability in determining the bioavailability and efficacy of therapeutic compounds, this guide outlines two standard and complementary in vitro assays: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay provides insights into a compound's potential for human intestinal absorption, including the impact of active transport and efflux mechanisms. In contrast, PAMPA offers a high-throughput, cell-free method to specifically measure passive diffusion. Together, these assays provide a comprehensive permeability profile for this compound, aiding in its development as a potential therapeutic agent.
Introduction to this compound and KLF5
This compound is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation of intestinal epithelial and colorectal cancer cells. By inhibiting KLF5, this compound has the potential to suppress tumor growth. Understanding the ability of this compound to cross cell membranes is a critical step in its preclinical development, as it directly influences its absorption, distribution, metabolism, and excretion (ADME) properties. This document offers detailed methodologies for researchers to evaluate the cell permeability of this compound.
Data Presentation
As no specific permeability data for this compound is publicly available, the following tables are provided as templates for researchers to record and structure their experimental findings.
Table 1: Caco-2 Permeability Assay Data for this compound
| Parameter | Value |
| Test Compound | This compound |
| Concentration (µM) | |
| Papp (A-B) (x 10⁻⁶ cm/s) | |
| Papp (B-A) (x 10⁻⁶ cm/s) | |
| Efflux Ratio (Papp (B-A) / Papp (A-B)) | |
| Recovery (%) | |
| Control Compounds | |
| Atenolol (Low Permeability) Papp (A-B) | |
| Propranolol (High Permeability) Papp (A-B) | |
| Digoxin (P-gp Substrate) Efflux Ratio |
Table 2: PAMPA Data for this compound
| Parameter | Value |
| Test Compound | This compound |
| Concentration (µM) | |
| Effective Permeability (Pe) (x 10⁻⁶ cm/s) | |
| Recovery (%) | |
| Control Compounds | |
| Atenolol (Low Permeability) Pe | |
| Propranolol (High Permeability) Pe |
Experimental Protocols
Caco-2 Permeability Assay
This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HEPES buffer
-
Glucose
-
This compound
-
Lucifer Yellow
-
Control compounds: Atenolol, Propranolol, Digoxin
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer.
-
Alternatively, perform a Lucifer Yellow permeability assay. The apparent permeability (Papp) of Lucifer Yellow should be <1 x 10⁻⁶ cm/s.
-
-
Transport Assay:
-
Prepare transport buffer (HBSS supplemented with 25 mM HEPES and 25 mM glucose, pH 7.4).
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.
-
For Apical-to-Basolateral (A-B) Transport: Add this compound solution (in transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For Basolateral-to-Apical (B-A) Transport: Add this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Control compounds: Atenolol, Propranolol
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Membrane Coating:
-
Coat the filter membrane of the donor plate with the phospholipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare the acceptor solution by filling the wells of the acceptor plate with buffer (e.g., PBS).
-
Prepare the donor solution by dissolving this compound in the same buffer.
-
-
Assay Incubation:
-
Add the donor solution containing this compound to the wells of the coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = - [2.303 / (A * t * (1/Vd + 1/Va))] * log₁₀[- (Cacceptor(t) / (Cdonor(t) - Cacceptor(t)))] Where:
-
A is the filter area (cm²).
-
t is the incubation time (s).
-
Vd and Va are the volumes of the donor and acceptor wells (cm³), respectively.
-
Cacceptor(t) and Cdonor(t) are the concentrations in the acceptor and donor wells at time t.
-
-
Visualizations
Caption: KLF5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Caco-2 cell permeability assay.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Troubleshooting & Optimization
troubleshooting SR15006 solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KLF5 inhibitor, SR15006. The following information is designed to address common challenges related to the solubility and precipitation of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, reaching concentrations as high as 95 mg/mL (246.20 mM) or 100 mg/mL (259.15 mM); sonication is recommended to aid dissolution.[1][2] For cell-based assays, it is crucial to use a fresh stock of anhydrous, cell culture grade DMSO to avoid introducing moisture, which can affect compound stability and solubility.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound.[3] This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium.[3] Several factors can contribute to this, including:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has low solubility in water-based solutions.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.
-
Improper Dilution Technique: Adding a highly concentrated DMSO stock directly to the full volume of aqueous media can create localized areas of high concentration, leading to immediate precipitation.[4]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins. These components can sometimes interact with the compound, reducing its solubility.[5][6]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, it is recommended to follow these best practices:
-
Serial Dilutions in DMSO: Before adding this compound to your aqueous medium, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final desired concentration.[7]
-
Step-wise Dilution into Media: Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of your media.[3]
-
Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%, as most cells can tolerate this level without significant toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Thorough Mixing: When adding the this compound solution to your media, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized high concentrations.
Q4: What should I do if I still observe precipitation after following the recommended procedures?
A4: If precipitation persists, you can try the following troubleshooting steps:
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help redissolve any precipitate.[1][8]
-
Gentle Warming: Gently warm the solution to 37°C, but do not exceed 50°C, as excessive heat may degrade the compound.[8]
-
Reduce Serum Concentration: If using serum-containing media, consider reducing the serum concentration if your experiment allows, as serum proteins can sometimes interact with small molecules.
-
Use of Surfactants (for biochemical assays): For in vitro binding assays (not for cell culture), the addition of a small amount of a non-ionic detergent like Tween-20 may help to maintain solubility.[9]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Once dissolved in DMSO, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 95 mg/mL (246.20 mM) | Sonication is recommended.[2] |
| DMSO | 100 mg/mL (259.15 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[1] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (6.48 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (6.48 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL (6.48 mM) | 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a working solution of this compound for in vitro cell culture experiments, emphasizing a serial dilution method to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex and, if necessary, sonicate the solution until the this compound is completely dissolved.
-
-
Prepare an Intermediate Dilution in DMSO (e.g., 1 mM):
-
Perform a 1:10 dilution of the 10 mM stock solution in DMSO to create a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Warm the complete cell culture medium to 37°C.
-
To prepare a final concentration of 1 µM this compound, add 1 µL of the 1 mM intermediate DMSO stock to 1 mL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Immediately after adding the this compound solution, mix thoroughly by gentle vortexing or by pipetting up and down.
-
-
Verification (Optional but Recommended):
-
Before adding the final working solution to your cells, you can check for precipitation by placing a small drop on a microscope slide and observing it under a microscope.[8]
-
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation issues.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of the KLF5 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SR15006 Concentration for Cell-Based Assays
Welcome to the technical support center for the KLF5 inhibitor, SR15006. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in a variety of cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 5 (KLF5).[1][2] KLF5 is a transcription factor that plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[3][4][5] It is often overexpressed in various cancers and is associated with aggressive tumor growth.[6] this compound exerts its effects by inhibiting the activity of KLF5, thereby modulating the expression of its downstream target genes involved in cell cycle progression and survival.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a good starting point for many cancer cell lines is in the low micromolar range (1-10 µM). For instance, in DLD-1 colorectal cancer cells, this compound has been shown to cause a significant reduction in cyclin levels at concentrations of 1 µM and 10 µM.[1] The reported IC50 for this compound in a KLF5 promoter activity assay in DLD-1/pGL4.18hKLF5p cells is 41.6 nM.[6] However, for cell viability or proliferation assays, higher concentrations are likely required. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months.[1] Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed as a KLF5 inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. Specific off-target effects for this compound are not extensively documented in publicly available literature. It is crucial to include appropriate controls in your experiments to account for potential off-target effects. This can include using a negative control compound with a similar chemical structure but no activity against KLF5, or using a secondary method (e.g., siRNA-mediated knockdown of KLF5) to confirm that the observed phenotype is indeed due to KLF5 inhibition.
Q5: Is this compound cytotoxic to normal cells?
A5: The cytotoxicity of this compound against normal, non-cancerous cell lines has not been extensively reported in the available literature. It is advisable to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments to assess its selectivity. This will help in determining a therapeutic window for its potential anti-cancer effects.
Troubleshooting Guides
This section provides solutions to common issues that may arise when using this compound in cell-based assays.
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is properly dissolved in the culture medium. |
| Cell Line Insensitivity | The cell line you are using may not be dependent on KLF5 for its proliferation or survival. Confirm KLF5 expression in your cell line by Western blot or qPCR. Consider using a different cell line known to have high KLF5 expression. |
| Incorrect Assay Endpoint | The timing of your assay endpoint may not be optimal to observe an effect. Try different incubation times with this compound (e.g., 24, 48, 72 hours). |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. |
| Edge Effects | To minimize evaporation from the outer wells of the microplate, which can lead to variability, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect the wells for any signs of precipitation. If precipitation is observed, try lowering the concentration or using a different solvent system if compatible with your cells. |
Issue 3: Observed cytotoxicity is not specific to cancer cells.
| Possible Cause | Troubleshooting Steps |
| General Cellular Toxicity | This compound may be exhibiting general cytotoxic effects at the concentrations used. Determine the IC50 of this compound in both your cancer cell line and a relevant normal cell line to assess its selectivity index (SI). A higher SI indicates greater selectivity for cancer cells. |
| Off-Target Effects | The observed cytotoxicity may be due to off-target effects. Use a secondary, structurally different KLF5 inhibitor or a genetic approach (siRNA/shRNA) to confirm that the phenotype is KLF5-dependent. |
Data Presentation
This compound Potency
| Cell Line | Assay | IC50 | Reference |
| DLD-1/pGL4.18hKLF5p | KLF5 Promoter Activity | 41.6 nM | [6] |
Reported Effective Concentrations of this compound
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| DLD-1 | Western Blot | 1 µM and 10 µM | Significant reduction in cyclin levels | [1] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general method for detecting apoptosis using flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizations
KLF5 Signaling Pathway
Caption: Simplified diagram of the KLF5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Dose-Response for Cell Viability
Caption: Experimental workflow for determining the IC50 of this compound using an MTT cell viability assay.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting experiments where this compound shows low or no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. genecards.org [genecards.org]
- 5. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
SR15006 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of the KLF5 inhibitor, SR15006. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Stability and Long-Term Storage
Proper storage and handling of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Note: While specific data on the stability of this compound in various aqueous solutions, under different pH conditions, and with prolonged light exposure is not extensively available in public literature, it is recommended to prepare fresh solutions for experiments and minimize exposure to light. For in-vivo experiments, freshly prepared formulations are advised.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is soluble in DMSO. For a stock solution, you can dissolve it in DMSO at a concentration of up to 100 mg/mL (259.15 mM).[1] Sonication may be required to fully dissolve the compound.[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: Can I store this compound solutions at room temperature?
A2: It is not recommended to store this compound solutions at room temperature for extended periods. For optimal stability, stock solutions should be stored at -80°C or -20°C.[1]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur upon thawing. To redissolve the compound, you can warm the vial to 37°C and vortex or sonicate until the solution is clear. Always inspect the solution for any visible precipitate before use.
Q4: Is this compound stable in cell culture media?
A4: There is limited public data on the long-term stability of this compound in specific cell culture media like DMEM or RPMI-1640. As a best practice, it is recommended to add this compound to the cell culture medium immediately before treating the cells. Avoid preparing large batches of this compound-containing media for long-term storage. The stability of components in cell culture media can be affected by factors such as temperature, light, and the presence of other reactive molecules.[3][4]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected cell viability results | 1. Compound precipitation: this compound may have precipitated out of solution in the culture medium. 2. Cell density: The number of cells seeded can affect the apparent potency of the inhibitor. 3. DMSO concentration: High concentrations of DMSO can be toxic to cells. 4. Inaccurate pipetting: Inconsistent volumes of the inhibitor solution will lead to variable results. | 1. Visually inspect the media in the wells for any precipitate after adding this compound. Ensure the final concentration does not exceed its solubility in the aqueous environment. 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle control (DMSO only) in your experiments. 4. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| No observable effect of this compound on target cells | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Low inhibitor concentration: The concentration of this compound used may be too low to elicit a response. 3. Cell line resistance: The chosen cell line may not be sensitive to KLF5 inhibition. 4. Incorrect experimental duration: The treatment time may be too short to observe a phenotypic effect. | 1. Ensure this compound has been stored correctly according to the recommendations. Use a fresh aliquot if degradation is suspected. 2. Perform a dose-response experiment to determine the optimal concentration range for your cell line. The reported IC50 for this compound is 41.6 nM in DLD-1/pGL4.18hKLF5p cells.[2] 3. Verify the expression of KLF5 in your cell line. Cell lines with low or no KLF5 expression are not expected to respond to this compound. 4. Conduct a time-course experiment to determine the optimal treatment duration. Effects on cyclin levels in DLD-1 CRC cells have been observed after 72 hours.[1] |
| High background in Western blot for KLF5 target proteins | 1. Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. 2. Insufficient blocking: The membrane may not be adequately blocked. 3. High antibody concentration: The concentration of the primary or secondary antibody may be too high. | 1. Use a different antibody or validate the specificity of the current antibody. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-proteins). 3. Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Experimental Protocols
1. Cell Viability Assay (e.g., using a resazurin-based reagent)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Materials:
-
Target cells in culture
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection
-
-
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
-
2. Western Blot for KLF5 Downstream Targets
This protocol outlines the steps to analyze the protein levels of KLF5 downstream targets after this compound treatment.
-
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against KLF5 target proteins (e.g., cyclins) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
-
Visualizations
KLF5 Signaling Pathway
Caption: KLF5 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for this compound Cell Viability Assay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting Inconsistent Experimental Results.
References
avoiding off-target effects of SR15006 in experiments
Welcome to the technical support center for SR15006. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer strategies for avoiding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Krüppel-like factor 5 (KLF5).[1] It exerts its effects by binding to KLF5 and inhibiting its transcriptional activity. KLF5 is a transcription factor involved in regulating the expression of genes critical for cell proliferation, differentiation, and survival.[1][2]
Q2: What are off-target effects, and why are they a concern with small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target.[3][4][5][6][7] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated phenotypes that are not a consequence of inhibiting the primary target (KLF5 in the case of this compound).[4] Understanding and controlling for off-target effects is crucial for accurately interpreting experimental data.
Q3: What is the known on-target potency of this compound?
This compound has been reported to inhibit KLF5 with an IC50 of 41.6 nM in DLD-1/pGL4.18hKLF5p cells.
Q4: Has the off-target profile of this compound been characterized?
Q5: How can I differentiate between on-target and off-target effects in my experiments?
Several strategies can be employed to distinguish between on-target and off-target effects:
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Use a structurally distinct inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it is more likely to be an on-target effect.[5]
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Perform a dose-response curve: On-target effects should correlate with the known IC50 of the inhibitor for its primary target. Off-target effects may only appear at higher concentrations.[5]
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Conduct rescue experiments: Overexpressing a form of the target protein that is resistant to the inhibitor should reverse the observed phenotype if it is an on-target effect.[5]
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Knockdown or knockout of the target gene: Using techniques like siRNA or CRISPR to reduce the expression of the target protein should phenocopy the effects of the inhibitor if they are on-target.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Phenotype Observed
Possible Cause: The observed cellular phenotype may be a result of this compound binding to unintended targets.
Troubleshooting Workflow:
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Issue 2: High Cellular Toxicity at Effective Concentrations
Possible Cause: this compound may be interacting with off-targets that are essential for cell survival.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the lowest effective dose for KLF5 inhibition that minimizes toxicity.
-
Time-Course Experiment: Assess cell viability at different time points to determine if the toxicity is acute or develops over time.
-
Use a Counter-Screen: Test this compound in a cell line that does not express KLF5. If toxicity persists, it is likely due to off-target effects.
-
Broad Toxicity Profiling: Consider screening this compound against a panel of known toxicity-related targets (e.g., hERG, CYP enzymes).
Quantitative Data Summary
On-Target Activity of this compound
| Parameter | Value | Cell Line | Assay |
| IC50 | 41.6 nM | DLD-1/pGL4.18hKLF5p | Luciferase Reporter Assay |
Template for Off-Target Activity Data
As specific off-target data for this compound is not publicly available, researchers are encouraged to use the following table to document their own findings from selectivity profiling experiments.
| Off-Target Protein | Binding Affinity (Kd) | Functional Inhibition (IC50) | Assay Type |
| e.g., Kinase X | [Enter Value] | [Enter Value] | e.g., KinomeScan |
| e.g., GPCR Y | [Enter Value] | [Enter Value] | e.g., Radioligand Binding |
Experimental Protocols
Protocol 1: KLF5 Transcriptional Activity Assay (Luciferase Reporter)
This protocol is for measuring the inhibitory effect of this compound on KLF5 transcriptional activity using a luciferase reporter construct containing KLF5 binding sites.
-
Cell Culture and Transfection:
-
Plate cells (e.g., DLD-1) in a 96-well plate.
-
Co-transfect cells with a KLF5-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
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Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol is for assessing the cytotoxic effect of this compound and determining its IC50 for cell viability.
-
Cell Plating:
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Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
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Allow cells to adhere overnight, then treat with a serial dilution of this compound.
-
-
Viability Assessment (e.g., using MTT or CellTiter-Glo):
-
After 72 hours, add the viability reagent to each well according to the manufacturer's instructions.
-
-
Data Measurement:
-
Measure absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
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Protocol 3: Western Blotting for KLF5 Downstream Targets
This protocol is for analyzing the effect of this compound on the protein expression of known KLF5 downstream targets (e.g., cyclins).
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Cell Treatment and Lysis:
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Treat cells with this compound at various concentrations and time points.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane and probe with primary antibodies against KLF5 downstream targets (e.g., Cyclin D1, Cyclin B1) and a loading control (e.g., β-actin, GAPDH).
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Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
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Visualizations
KLF5 Signaling Pathway
Caption: Simplified KLF5 signaling pathway and the point of inhibition by this compound.
Logical Diagram for Diagnosing Unexpected Experimental Results
Caption: Logical relationships for diagnosing unexpected experimental outcomes.
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
how to handle hygroscopic DMSO when preparing SR15006
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR15006, focusing on challenges related to the use of its primary solvent, the highly hygroscopic Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is the choice and handling of DMSO so critical when preparing this compound solutions?
A1: DMSO is an excellent solvent for this compound, capable of dissolving it at high concentrations (e.g., 100 mg/mL)[1]. However, DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere[2][3]. This absorbed water can significantly lower the solubility of this compound, leading to precipitation of your compound either immediately or during storage, especially after freeze-thaw cycles[1][4]. Inaccurate concentrations resulting from precipitation can compromise experimental results. One supplier explicitly warns that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO"[1].
Q2: My this compound solution, which was clear initially, now shows precipitation. What could be the cause?
A2: Precipitation after initial dissolution is a common issue and is almost always linked to water contamination in the DMSO. As DMSO absorbs atmospheric water, the polarity of the solvent mixture changes, reducing its ability to keep lipophilic compounds like this compound in solution[4]. This is often observed after opening the stock solution vial multiple times or during freeze-thaw cycles, which can accelerate compound crystallization[4].
Q3: What is the best practice for preparing a fresh stock solution of this compound in DMSO?
A3: To ensure maximum solubility and stability, always use a new, unopened bottle of high-purity, anhydrous (or low-water content) DMSO. When preparing the solution, work quickly in a low-humidity environment or, ideally, under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed vial) to minimize exposure to air[5]. Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize water absorption into the main stock[1].
Q4: How should I store my anhydrous DMSO and the final this compound stock solution?
A4:
-
Anhydrous DMSO: Store it in a tightly sealed bottle, preferably with a septum, in a dark and dry place. To maintain dryness, you can store it over activated 4Å molecular sieves[3][6].
-
This compound Stock Solution: Once prepared, aliquot the solution into small volumes in tightly sealed vials. For storage, follow the supplier's recommendation: -80°C for up to 6 months or -20°C for up to 1 month, protected from light[1].
Troubleshooting Guide: Handling Hygroscopic DMSO
This section provides detailed protocols and solutions for common issues encountered with DMSO.
Issue 1: Suspected Water Contamination in Laboratory DMSO Supply
If you suspect your laboratory's stock of DMSO has been compromised by atmospheric moisture, you should not use it for preparing this compound. You can either purchase a new bottle of anhydrous DMSO or dry the existing solvent using established laboratory methods.
Experimental Protocols: Methods for Drying DMSO
Below are common methods for drying DMSO to the levels required for moisture-sensitive applications.
Method 1: Drying with Molecular Sieves (Recommended for General Use)
This is the most convenient and a very effective method for drying DMSO[7][8].
-
Protocol:
-
Activate 4Å molecular sieves by heating them in a laboratory oven at 300-325°C for at least 12-16 hours under a vacuum or with a flow of an inert gas like argon[7].
-
Allow the sieves to cool down in a desiccator to prevent re-adsorption of water.
-
Add the activated sieves to the DMSO in a dry glass bottle (approximately 10-20% of the solvent volume).
-
Seal the bottle and let it stand for at least 24 hours before use[9]. The sieves can be left in the storage bottle to maintain dryness.
-
Handle the dried DMSO in a dry box or under an inert atmosphere to prevent water re-absorption[5][7].
-
Method 2: Vacuum Distillation (For Higher Purity)
This method is effective but requires more specialized equipment.
-
Protocol:
-
Assemble a non-jointed, all-glass distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Place the DMSO in the distillation flask.
-
Distill under reduced pressure (e.g., bp ~75-76°C at 12-16 hPa)[6][8]. Crucially, the distillation temperature should not exceed 90°C to prevent decomposition of DMSO [3][8].
-
Collect the distilled, anhydrous DMSO in a dry receiving flask under an inert atmosphere.
-
Store the dried DMSO over freshly activated 4Å molecular sieves.
-
Data Summary: Comparison of DMSO Drying Methods
| Drying Method | Final Water Content (ppm) | Key Considerations |
| Molecular Sieves (4Å) | ~10 ppm or less[7] | Convenient, safe, and effective. Requires proper activation of sieves. |
| Vacuum Distillation | < 20 ppm[7] | Requires specialized glassware and a vacuum source. Risk of DMSO decomposition if overheated[8]. |
| Distillation from CaH₂ | ~25 ppm[7] | Less effective than other methods. Caution: Calcium hydride (CaH₂) reacts with water to produce flammable hydrogen gas[9][10]. |
Visual Guides
Logical Flow: Impact of Water on this compound Solutions
The following diagram illustrates the cascading effect of water contamination in DMSO on the quality of your this compound stock solution.
Caption: The relationship between DMSO water absorption and experimental inaccuracy.
Workflow: Recommended Procedure for Handling DMSO
This workflow outlines the decision-making process for ensuring your DMSO is suitable for preparing this compound.
Caption: Decision workflow for preparing this compound solutions with DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
SR15006 sonication recommendations for complete dissolution
This technical support guide provides recommendations and troubleshooting advice for achieving complete dissolution of SR15006, a Krüppel-like factor 5 (KLF5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use a fresh, unopened container of DMSO as it is hygroscopic, and absorbed water can affect solubility.[2]
Q2: What is the solubility of this compound in DMSO?
A2: this compound exhibits high solubility in DMSO. Published data indicates solubility up to 95 mg/mL (246.20 mM) and 100 mg/mL (259.15 mM).[1][2]
Q3: Is sonication necessary for dissolving this compound?
A3: Yes, sonication is explicitly recommended to achieve complete dissolution of this compound in DMSO.[1][2]
Q4: Can I heat the solution to aid dissolution?
A4: In cases of precipitation or phase separation, gentle heating in combination with sonication can be used to aid dissolution.[2] However, prolonged or excessive heating should be avoided to prevent potential compound degradation.
Q5: What if I need to prepare an aqueous solution for my experiment?
A5: For in vivo experiments or cell culture applications requiring a lower concentration of DMSO, a multi-step dilution process is necessary. First, prepare a concentrated stock solution in DMSO. This stock can then be diluted into an appropriate aqueous buffer or a solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] It is recommended to prepare these working solutions fresh on the day of use.[2]
Sonication Recommendations for Complete Dissolution
For researchers encountering difficulties with this compound dissolution, the following tables summarize solubility data and a recommended sonication protocol.
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 95 | 246.20 | Sonication is recommended.[1] |
| DMSO | 100 | 259.15 | Ultrasonic treatment is needed. Use newly opened DMSO.[2] |
Detailed Experimental Protocol for Sonication
This protocol provides a general guideline for dissolving this compound in DMSO using a probe sonicator. Parameters may need to be optimized for your specific equipment and desired concentration.
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant tube (e.g., glass or polypropylene).
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Add the appropriate volume of fresh, high-purity DMSO to achieve the target concentration.
-
-
Initial Mixing:
-
Vortex the solution for 30-60 seconds to create a suspension.
-
-
Sonication:
-
Equipment: Use a probe sonicator. If a probe sonicator is unavailable, a sonicating water bath can be used, although it may be less efficient.
-
Cooling: Place the sample tube in an ice-water bath throughout the sonication process to dissipate heat and prevent potential degradation of the compound.
-
Sonication Parameters:
-
Amplitude/Power: Start with a low to moderate amplitude setting (e.g., 20-40%).
-
Pulsing: Use a pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) to minimize heat generation.
-
Duration: Sonicate for a total "ON" time of 1-5 minutes. Visually inspect the solution for clarity between pulses.
-
-
Probe Positioning: Ensure the sonicator probe is submerged in the solution but not touching the sides or bottom of the tube.
-
-
Final Check:
-
After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If undissolved material remains, continue sonication in short bursts, checking for clarity after each interval.
-
-
Storage:
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound dissolution.
Issue: The this compound solution remains cloudy or has visible particulates after initial vortexing and sonication.
-
Solution 1: Continue Sonication: The compound may require more energy to fully dissolve. Continue to sonicate in short, pulsed bursts for an additional 2-3 minutes, ensuring the sample remains cool.[4] Visually inspect for clarity after each interval.
-
Solution 2: Gentle Heating: If sonication alone is insufficient, gentle warming can be applied.[2] Place the sample in a 37°C water bath for a few minutes while continuing to sonicate or vortex intermittently. Avoid high temperatures, as this could degrade the compound.
Issue: The compound appears to dissolve initially but then precipitates out of solution.
-
Solution 1: Check DMSO Quality: This can occur if the DMSO has absorbed moisture.[2] Use a fresh, unopened bottle of high-purity, anhydrous DMSO and repeat the dissolution procedure.
-
Solution 2: Re-sonicate and/or Warm: The solution may be supersaturated or may have cooled too quickly. Gently warm the solution and re-sonicate until the precipitate redissolves. Consider preparing a slightly less concentrated stock solution if the problem persists.
Issue: I am concerned about the stability of this compound during sonication.
-
Solution: Minimize Heat and Duration: The primary risk during sonication is heat-induced degradation. To mitigate this, always keep the sample on ice, use a pulsed sonication setting (e.g., cycles of seconds on/off), and start with the lowest effective power setting.[4] Limit the total sonication time to the minimum required to achieve a clear solution.
References
dealing with SR15006 degradation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of SR15006, a potent Krüppel-like factor 5 (KLF5) inhibitor, with a focus on addressing its degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in cell proliferation and cancer development. It has an IC₅₀ of 41.6 nM in DLD-1/pGL4.18hKLF5p cells.[1][2] this compound and similar inhibitors have been shown to promote the proteasomal degradation of the KLF5 protein, thereby reducing its cellular levels and inhibiting its downstream signaling pathways that are involved in cell cycle progression.
Q2: How should I prepare and store stock solutions of this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For optimal stability, stock solutions should be aliquoted and stored under the following conditions:
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-80°C: for long-term storage (up to 6 months), protected from light.[1][3]
-
-20°C: for short-term storage (up to 1 month), protected from light.[1][3]
Repeated freeze-thaw cycles should be avoided to prevent degradation and ensure the compound's integrity.[1]
Q3: Can I store my diluted this compound working solutions in aqueous buffers?
It is strongly recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer or cell culture medium immediately before each experiment. The stability of this compound in aqueous solutions is expected to be limited. Storing diluted aqueous solutions, even for a short period, may lead to degradation and a loss of compound activity.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of this compound in my experiments.
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Question 1: How are you preparing your working solutions?
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Answer: this compound is susceptible to degradation in aqueous environments. It is crucial to dilute the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use. Avoid preparing large batches of working solutions for future use.
-
-
Question 2: How are you storing your stock solution?
-
Question 3: Have you observed any precipitation upon dilution?
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Answer: this compound has low aqueous solubility. If you observe any precipitation when diluting the DMSO stock into your aqueous buffer, this will significantly reduce the effective concentration of the inhibitor. See the troubleshooting guide below for addressing precipitation issues.
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Problem: I observe precipitation when I dilute my this compound stock solution into my aqueous buffer.
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Question 1: What is the final concentration of DMSO in your working solution?
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Answer: While DMSO is necessary to solubilize this compound, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%. However, a certain amount of DMSO is required to maintain solubility. If precipitation occurs, you may need to slightly increase the final DMSO concentration, while staying within the tolerance limits of your experimental system.
-
-
Question 2: Have you tried vortexing or sonicating the solution after dilution?
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Question 3: Is your aqueous buffer at a neutral pH?
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Answer: The stability of this compound may be pH-dependent. While specific data is unavailable for this compound, related compounds with sulfonamide groups can exhibit pH-dependent hydrolysis. It is advisable to use buffers within a neutral pH range (pH 7.2-7.4) for your experiments.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Warm the vial of solid this compound to room temperature before opening.
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Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.[1][2]
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Once dissolved, aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3]
Protocol 2: Preparation of this compound Working Dilutions for Cell-Based Assays
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Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Immediately before adding to your cells, perform a serial dilution of the DMSO stock in fresh, pre-warmed cell culture medium.
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Ensure the final concentration of DMSO in the medium is below the toxic threshold for your cell line (typically <0.5%).
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Mix each dilution thoroughly by gentle pipetting or vortexing before adding to the cell culture plates.
Chemical Stability Profile of this compound
| Condition | Potential for Degradation | Recommendations and Remarks |
| pH | Moderate | Sulfonamides can undergo hydrolysis, particularly at non-neutral pH. It is advisable to maintain the pH of aqueous solutions between 7.2 and 7.4. |
| Light | High | The cinnamoyl group in this compound contains a conjugated double bond system that is likely susceptible to photodegradation. Protect all solutions containing this compound from light. |
| Temperature | High | Increased temperature will accelerate the rate of hydrolysis and other degradation reactions. Prepare working solutions fresh and use them immediately. Avoid storing aqueous solutions of this compound. |
| Oxidation | Moderate | The cinnamoyl moiety can be prone to oxidation. While not typically a major concern in standard in vitro experiments, using freshly prepared buffers can minimize the presence of reactive oxygen species. |
Visualizations
Caption: KLF5 signaling pathway and the mechanism of action of this compound.
References
Technical Support Center: Improving the In Vivo Efficacy of SR15006
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing in vivo experiments with SR15006, a potent Krüppel-like factor 5 (KLF5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in various cellular processes, including proliferation, differentiation, and apoptosis. KLF5 is often overexpressed in various cancers, where it can promote tumor growth. This compound exerts its effects by inhibiting the transcriptional activity of KLF5. In vitro studies have shown that this compound has an IC50 of 41.6 nM in DLD-1 colorectal cancer cells.[1][2][3]
Q2: What are the main challenges in achieving in vivo efficacy with this compound?
A2: Like many small molecule inhibitors, the primary challenges with this compound in vivo are related to its physicochemical properties, which can affect its solubility, stability, and bioavailability. Ensuring adequate drug exposure at the tumor site is critical for observing a therapeutic effect.
Q3: Are there established in vivo formulation protocols for this compound?
A3: Yes, several formulation strategies can be employed to improve the solubility and delivery of this compound for in vivo studies. These typically involve the use of co-solvents and surfactants. The optimal formulation may depend on the specific animal model and route of administration.
Q4: Is there any available in vivo efficacy data for this compound?
A4: As of the latest available information, direct in vivo efficacy data specifically for this compound has not been published in peer-reviewed literature. However, a structurally related and more optimized analog, SR18662, has demonstrated significant in vivo efficacy in a colorectal cancer xenograft model.[1] This data can serve as a valuable reference for designing and interpreting studies with this compound.
Q5: What is the signaling pathway regulated by KLF5?
A5: KLF5 is a transcription factor that regulates the expression of numerous downstream target genes involved in cell cycle progression, apoptosis, and signal transduction. Key pathways influenced by KLF5 include the MAPK and WNT signaling pathways. Inhibition of KLF5 by this compound is expected to modulate these pathways.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy despite in vitro potency | Poor Bioavailability: The compound may not be reaching the target tissue at sufficient concentrations due to poor absorption, rapid metabolism, or rapid excretion. | 1. Optimize Formulation: Experiment with different vehicle compositions to improve solubility and absorption (see In Vivo Formulation Protocols table below). 2. Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound over time. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. 3. Alternative Dosing Route: If oral bioavailability is low, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. |
| Inadequate Dosing: The dose and/or frequency of administration may be insufficient to maintain therapeutic concentrations at the tumor site. | 1. Dose-Ranging Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a dose that provides sustained target engagement. 2. Pharmacodynamic (PD) Studies: Measure the levels of KLF5 target genes (e.g., cyclins) in tumor tissue at different time points after dosing to confirm target engagement at the molecular level.[1] | |
| High variability in tumor response within the same treatment group | Inconsistent Formulation: The compound may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing. | 1. Ensure Homogeneity: Thoroughly vortex and/or sonicate the formulation before each administration to ensure a homogenous suspension. 2. Fresh Preparations: Prepare fresh formulations regularly, as the compound may degrade or precipitate over time. |
| Individual Animal Variation: Differences in metabolism and drug handling among individual animals can lead to variable responses. | 1. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 2. Monitor Animal Health: Closely monitor the health and weight of the animals, as these factors can influence drug metabolism. | |
| Observed Toxicity or Adverse Effects | Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. 2. Alternative Vehicles: If the vehicle is suspected to be the cause of toxicity, explore alternative, well-tolerated formulations. |
| Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to toxicity. | 1. Dose Reduction: If toxicity is observed, reduce the dose to a level that is effective but better tolerated. 2. In Vitro Profiling: Consider performing in vitro kinase profiling to identify potential off-targets. |
Quantitative Data
In Vitro IC50 Values
| Compound | DLD-1/pGL4.18hKLF5p Cells (nM) |
| This compound | 41.6[1] |
| SR18662 (analog) | 4.4[1] |
| ML264 (related compound) | 43.9[1] |
Note: The provided in vivo data is for the more optimized analog, SR18662, and should be used as a reference for designing experiments with this compound.
In Vivo Efficacy of SR18662 in DLD-1 Xenograft Model
| Treatment Group | Dose | Route | Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | PO | BID | 0 |
| SR18662 | 25 mg/kg | PO | BID | Significant inhibition (p < 0.05)[1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
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Cell Culture: Culture DLD-1 human colorectal adenocarcinoma cells in appropriate media until they reach the desired confluence for implantation.
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Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID) that are 6-8 weeks old. Allow a one-week acclimatization period.
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Tumor Implantation: Subcutaneously inject a suspension of DLD-1 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the this compound formulation according to one of the protocols listed in the table below. Ensure the final formulation is homogenous.
-
Dosing: Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., oral gavage). The dosing volume should be based on the animal's body weight.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of any observed differences between the treatment and control groups.
In Vivo Formulation Protocols for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Note: These protocols have been suggested by commercial suppliers. It is recommended to perform a small-scale pilot to confirm the stability and tolerability of the chosen formulation in your specific animal model.
Visualizations
Caption: KLF5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
Technical Support Center: SR15006 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KLF5 inhibitor, SR15006, in animal studies. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor.[1] KLF5 is involved in the regulation of several critical cellular processes, including proliferation, differentiation, and apoptosis.[2] It exerts its effects by modulating the transcription of downstream target genes, including cyclins, and is integrated with major signaling pathways such as MAPK/ERK, WNT, and PI3K.[3][4]
Q2: What are the potential toxicities associated with systemic KLF5 inhibition based on preclinical studies of related compounds?
-
Cardiomyopathy: Prolonged systemic inhibition of KLF5 has been shown to potentially lead to cardiomyopathy in mice, possibly due to impacts on energetic pathways in cardiomyocytes.[5]
-
Gastrointestinal Mucosal Damage: Pharmacological inhibition of KLF5 with the related compound ML264 has been observed to impair gut mucosal function in rats.[6]
Researchers should be vigilant for clinical signs related to these potential toxicities in their animal studies.
Q3: What are the recommended starting doses for in vivo studies with this compound?
Specific dose-ranging and maximum tolerated dose (MTD) studies for this compound have not been published. However, a more potent analog, SR18662, has been used in a mouse xenograft model of colorectal cancer.[4][7] The study with SR18662 provides a valuable reference for designing initial dose-finding experiments. It is crucial to perform a dose-escalation study to determine the MTD of this compound in the specific animal model and strain being used.
Q4: How can I formulate this compound for in vivo administration?
This compound can be formulated for oral or parenteral administration using various vehicles. The choice of vehicle will depend on the experimental design and route of administration. Here are some published formulation protocols:[1]
| Protocol | Components | Final Concentration of this compound |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Note: It may be necessary to use heat and/or sonication to aid in the dissolution of this compound.[1]
Troubleshooting Guides
Issue 1: Observed Animal Morbidity or Weight Loss
Possible Cause: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD).
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose to a lower, previously well-tolerated level. If this is the first dose, initiate a dose de-escalation protocol.
-
Supportive Care: Provide supportive care as recommended by your institution's animal care and use committee, which may include fluid supplementation and nutritional support.
-
MTD Study: If not already performed, conduct a formal MTD study to identify the highest dose that does not cause dose-limiting toxicities. A common approach is the "3+3" dose-escalation design.[8][9]
-
Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity, including changes in weight, activity, and food/water intake.
Issue 2: Suspected Cardiotoxicity
Possible Cause: As suggested by studies on prolonged KLF5 inhibition, this compound may have cardiotoxic effects.[5]
Troubleshooting Steps:
-
Cardiac Function Monitoring: If cardiotoxicity is a concern, incorporate cardiac function monitoring into your study protocol. This can include echocardiography to assess left ventricular function and strain analysis.[10]
-
Histopathological Analysis: At the end of the study, or if an animal is euthanized due to adverse effects, perform histopathological analysis of the heart tissue to look for signs of fibrosis, cardiomyocyte hypertrophy, or apoptosis.[10]
-
Biomarker Analysis: Consider measuring cardiac biomarkers from blood samples, such as troponins, if available for your animal model.
Issue 3: Signs of Gastrointestinal Distress
Possible Cause: Inhibition of KLF5 may impact the integrity of the gastrointestinal mucosa.[6]
Troubleshooting Steps:
-
Clinical Observation: Monitor for signs of gastrointestinal distress, such as diarrhea, hunched posture, or reduced fecal output.
-
Histopathology: Upon necropsy, carefully examine the gastrointestinal tract for any signs of inflammation, ulceration, or other abnormalities.
-
Alternative Formulation/Route of Administration: If administering this compound orally, consider whether the formulation itself could be contributing to gastrointestinal irritation. Parenteral administration may be an alternative to bypass direct gut exposure.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in mice using a dose-escalation design.
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
Experimental animals (e.g., BALB/c or nude mice)
-
Standard animal monitoring equipment
Procedure:
-
Dose Selection: Based on available data for related compounds like SR18662, select a starting dose and a series of escalating dose levels (e.g., increasing by 50-100% at each step).[11]
-
Animal Grouping: Assign 3 mice to the first dose cohort.
-
Administration: Administer this compound daily for a defined period (e.g., 5-14 days) via the intended route of administration.
-
Observation: Monitor animals daily for clinical signs of toxicity, including:
-
Body weight loss (a common endpoint is >15-20% loss)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Behavioral changes (e.g., lethargy, hyperactivity)
-
Signs of pain or distress
-
-
Dose Escalation:
-
If no dose-limiting toxicities (DLTs) are observed in the first cohort of 3 mice, escalate to the next dose level with a new cohort of 3 mice.
-
If one of the 3 mice experiences a DLT, expand the cohort to 6 mice at that dose level.
-
If two or more mice in a cohort of up to 6 experience a DLT, the MTD is considered to be the previous dose level.[8][9]
-
-
Data Analysis: The MTD is defined as the highest dose at which no more than one out of six mice experiences a DLT.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.
Materials:
-
This compound formulated in a suitable vehicle
-
Colorectal cancer cell line (e.g., DLD-1)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., 1 x 10^6 cells in sterile PBS or a Matrigel suspension) into the flank of each mouse.[12]
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., approximately 100 mm³).[4]
-
Randomization: Randomize mice into treatment groups (vehicle control and one or more this compound dose groups).
-
Treatment: Administer this compound or vehicle according to the desired schedule (e.g., once or twice daily for a set number of days).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[2]
-
Monitor animal body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Tissue Collection: At the end of the study, tumors and other relevant organs can be excised for further analysis (e.g., histopathology, western blotting).
Visualizations
Caption: KLF5 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. altogenlabs.com [altogenlabs.com]
challenges in working with SR15006 in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the KLF5 inhibitor, SR15006.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 5 (KLF5).[1] It exerts its effects by downregulating the expression of KLF5 and its direct transcriptional activator, EGR1.[2] This leads to the modulation of downstream signaling pathways involved in cell cycle progression and proliferation, such as the MAPK and WNT pathways.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q3: I'm observing precipitation of this compound when preparing my working solution. What should I do?
A3: Precipitation can occur, especially when diluting a concentrated DMSO stock into aqueous media. If you observe precipitation, gentle heating and/or sonication can help to dissolve the compound.[1] It is also crucial to use freshly opened, anhydrous DMSO for preparing the initial stock solution, as hygroscopic DMSO can negatively impact solubility.
Q4: Are there known off-target effects for this compound?
A4: While this compound is designed to target KLF5, some studies suggest it may have effects on other cellular components. For instance, treatment of colorectal cancer cells with this compound has been shown to decrease the basal levels of EGFR and ERK proteins and alter their phosphorylation status.[2] Researchers should consider including appropriate controls to assess potential off-target effects in their specific experimental system.
Q5: Can this compound interfere with colorimetric cell viability assays (e.g., MTT, XTT)?
A5: While direct interference by this compound with tetrazolium-based assays has not been widely reported, it is a potential concern for any small molecule. Compounds with reducing properties can directly reduce the tetrazolium salts, leading to a false positive signal.[3] It is recommended to perform a cell-free control experiment by adding this compound to the assay medium without cells to check for any direct reduction of the reagent. If interference is observed, consider switching to an alternative endpoint assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B - SRB).[3]
Q6: I am seeing variability in the potency of this compound between different batches. Is this a known issue?
A6: Lot-to-lot variability can be a challenge with any synthesized small molecule and can arise from inconsistencies in purity or the presence of isomers.[4][5][6][7][8] If you suspect lot-to-lot variability, it is advisable to qualify each new batch by performing a dose-response curve and comparing the IC50 value to previously obtained data. If significant discrepancies are observed, contact the supplier for support.
Troubleshooting Guides
Problem 1: Poor Solubility in Cell Culture Media
-
Symptom: Precipitate forms in the cell culture flask or plate after adding this compound.
-
Possible Causes:
-
The final DMSO concentration is too high and is causing the compound to crash out of solution.
-
The aqueous nature of the cell culture medium is causing the hydrophobic compound to precipitate.
-
The this compound stock solution was not fully dissolved before dilution.
-
-
Solutions:
-
Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls.
-
Prepare intermediate dilutions of the this compound stock in cell culture medium and add them to the final culture volume dropwise while gently swirling the plate.
-
Before diluting, ensure your this compound stock solution is completely clear. If necessary, gently warm and sonicate the stock solution.
-
Problem 2: Inconsistent Results in Western Blotting for KLF5
-
Symptom: Weak or no KLF5 band is detected after this compound treatment, or the band intensity is inconsistent across experiments.
-
Possible Causes:
-
The primary antibody is not optimal for detecting KLF5.
-
Insufficient protein is loaded onto the gel.
-
The KLF5 protein has been degraded during sample preparation.
-
The transfer of the protein from the gel to the membrane was inefficient.
-
-
Solutions:
-
Antibody Selection: Use a primary antibody that has been validated for Western blotting. It is advisable to test a few different antibodies to find one that gives a strong and specific signal.
-
Protein Load: For whole-cell lysates, a protein load of 20-30 µg per lane is generally recommended. However, for detecting less abundant proteins or post-translationally modified proteins, a higher load (up to 100 µg) may be necessary.[9]
-
Sample Preparation: Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation.[9]
-
Transfer Efficiency: Confirm successful protein transfer by staining the membrane with Ponceau S before blocking.[10]
-
Problem 3: Discrepancies in Cell Viability Assay Results
-
Symptom: High variability in absorbance/luminescence readings between replicate wells treated with this compound.
-
Possible Causes:
-
Uneven cell seeding in the microplate.
-
Edge effects in the microplate leading to evaporation and changes in compound concentration.
-
Interference of this compound with the assay chemistry (see FAQ 5).
-
Instability of this compound in the cell culture medium over the course of the experiment.
-
-
Solutions:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Edge Effects: To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.
-
Assay Interference: Perform a cell-free control to test for direct interaction of this compound with the assay reagents.
-
Compound Stability: While specific data on the stability of this compound in cell culture media is limited, some components of media can affect the stability of small molecules.[11][12][13][14] For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | DLD-1/pGL4.18hKLF5p | 41.6 nM | [1] |
Table 2: Effect of this compound on Downstream Signaling Pathways in DLD-1 Cells (72h treatment)
| Pathway Component | Concentration | Effect | Reference |
| EGFR | 10 µM | Decreased protein levels | [2] |
| ERK | 10 µM | Decreased protein levels | [2] |
| KLF5 | 10 µM | Significantly downregulated | [2] |
| EGR1 | 10 µM | Significantly downregulated | [2] |
| β-catenin | 10 µM | Substantial reduction | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
This compound has a molecular weight of 385.87 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.86 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution and sonicate.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
For cell culture experiments, dilute the stock solution in your desired cell culture medium to the final working concentration.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Protocol 2: Western Blotting for KLF5 Downregulation
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KLF5 (dilution to be optimized as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: KLF5 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. clpmag.com [clpmag.com]
- 5. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. A guide to selecting high-performing antibodies for Secreted frizzled-related protein 1 (sFRP-1) for use in Western Blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of KLF5 Inhibitors: SR15006 vs. SR18662
In the landscape of targeted cancer therapy, the transcription factor Krüppel-like factor 5 (KLF5) has emerged as a significant target, particularly in colorectal cancer where it is frequently overexpressed and associated with aggressive disease progression.[1] Small molecule inhibitors of KLF5 are therefore of considerable interest. This guide provides a detailed comparison of two such inhibitors, SR15006 and SR18662, for researchers and drug development professionals.
SR18662 is a novel, optimized small-molecule inhibitor of KLF5, developed from the earlier compound ML264.[1] this compound is described as a less optimized analogue from the same structure-activity relationship (SAR) efforts that led to SR18662.[1] Experimental evidence demonstrates that SR18662 exhibits superior potency and efficacy in inhibiting the growth of colorectal cancer cells both in vitro and in vivo.[1]
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the activity of this compound and SR18662.
| Compound | IC50 (KLF5 Inhibition) |
| SR18662 | 4.4 nM |
| This compound | 41.6 nM |
Table 1: Potency of KLF5 Inhibition. The half-maximal inhibitory concentration (IC50) was determined in DLD-1 colorectal cancer cells stably expressing a luciferase reporter driven by the human KLF5 promoter.[2][3][4][5][6][7]
| Cell Line | SR18662 | This compound |
| DLD-1 | More Potent | Less Potent |
| HCT116 | More Potent | Less Potent |
| HT29 | More Potent | Less Potent |
| SW620 | More Potent | Less Potent |
Table 2: Efficacy in Colorectal Cancer Cell Lines. Both compounds inhibit the viability of multiple colorectal cancer cell lines, with SR18662 consistently showing greater potency.[8]
Cellular Mechanisms of Action
While both compounds inhibit KLF5, their downstream effects on cancer cells show notable differences. SR18662 not only inhibits cell growth and proliferation more effectively than this compound but also uniquely induces apoptosis (programmed cell death).[1][3]
Flow cytometry analysis reveals that treatment with SR18662 leads to an accumulation of cells in the S and G2-M phases of the cell cycle, coupled with a significant increase in the apoptotic cell population.[1][3] This induction of apoptosis is a distinct advantage of SR18662 and was not observed with this compound or the parent compound ML264.[1][3]
Impact on Signaling Pathways
KLF5 is known to modulate critical signaling pathways involved in cell proliferation and survival.[3] Both this compound and SR18662 have been shown to reduce the expression of key cyclins (E, A2, and B1) that regulate cell cycle progression.[2][9] Furthermore, SR18662 treatment leads to a reduction in the components of the MAPK and WNT signaling pathways.[1][9]
Experimental Protocols
KLF5 Promoter Activity Assay
A DLD-1 colorectal cancer cell line stably transduced with a luciferase reporter gene under the control of the human KLF5 promoter (DLD-1/pGL4.18hKLF5p) was used.[3] Cells were treated with this compound or SR18662 for 24 hours.[3] The luciferase activity was measured to determine the inhibition of KLF5 promoter activity and calculate the IC50 values.[3]
Cell Viability and Proliferation Assays
Colorectal cancer cell lines (DLD-1, HCT116, HT29, SW620) were treated with the test compounds for 24 hours, and cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[8] For proliferation assays, cells were treated with 10µM of each compound, and cell growth was monitored at 24, 48, and 72 hours.[3]
Apoptosis Assay
DLD-1 and HCT116 cells were treated with 1µM or 10µM of the compounds for up to 72 hours. Apoptosis was assessed by Annexin V/PI staining followed by flow cytometry analysis.[3]
Western Blot Analysis
To determine the effect of the inhibitors on signaling pathways, DLD-1 and HCT116 cells were treated with 10µM of each compound for 72 hours. Cell lysates were then subjected to Western blot analysis to detect levels of key proteins in the MAPK and WNT pathways, as well as cyclins.[3]
Conclusion
The available data strongly indicates that SR18662 is a significantly more potent and effective inhibitor of KLF5 compared to this compound. Its approximately 10-fold lower IC50, superior efficacy in reducing the viability of various colorectal cancer cell lines, and its unique ability to induce apoptosis make it a more promising candidate for further development in the treatment of colorectal cancer.[1][3] Researchers studying KLF5 biology and its role in cancer will find SR18662 to be a more robust tool for their investigations.
References
- 1. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. This compound | KLF5抑制剂 | MCE [medchemexpress.cn]
- 8. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Validating the Impact of SR15006 on KLF5 Downstream Targets: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SR15006's effect on the downstream targets of Krüppel-like factor 5 (KLF5) and its alternatives. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at modulating KLF5 activity.
Krüppel-like factor 5 (KLF5) is a transcription factor implicated in a variety of cellular processes, including proliferation, differentiation, and tumorigenesis. Its dysregulation has been linked to several cancers, making it an attractive therapeutic target. Small molecule inhibitors of KLF5, such as this compound, have been developed to probe its function and as potential therapeutic agents. This guide focuses on the validation of the effects of this compound on the downstream targets of KLF5, providing a comparative analysis with other known KLF5 inhibitors.
Comparative Efficacy of KLF5 Inhibitors
This compound has been evaluated alongside other small molecule inhibitors, primarily ML264 and its more potent analog, SR18662, for their ability to inhibit KLF5 expression and activity. The inhibitory concentration (IC50) for the KLF5 promoter activity provides a quantitative measure of their potency.
| Compound | IC50 (KLF5 Promoter Activity in DLD-1 cells) | Reference |
| This compound | 41.6 nM | [1] |
| ML264 | 43.9 nM | [1] |
| SR18662 | 4.4 nM | [1] |
These data indicate that while this compound and ML264 have comparable potencies, SR18662 is significantly more potent in inhibiting KLF5 promoter activity.
Impact on KLF5 Downstream Signaling Pathways
KLF5 is known to modulate several key signaling pathways critical for cell growth and proliferation, including the MAPK and Wnt pathways.[1] Treatment of colorectal cancer (CRC) cell lines with this compound, ML264, and SR18662 has been shown to negatively regulate these pathways.
A key downstream effector and direct transcriptional regulator of KLF5 is the Early Growth Response 1 (EGR1) protein.[2] Studies have demonstrated that treatment with KLF5 inhibitors leads to a reduction in the protein levels of both KLF5 and EGR1.[1]
Furthermore, KLF5 plays a role in cell cycle progression through the regulation of cyclins. It has been shown to be a positive transcriptional regulator of Cyclin D1 and Cyclin B1.[2] Inhibition of KLF5 is therefore expected to impact the expression of these critical cell cycle components.
KLF5 Signaling and Inhibition Workflow
Caption: KLF5 signaling and points of inhibition.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Western Blot Analysis of KLF5 and Downstream Targets
This protocol is for the detection of KLF5, EGR1, and Cyclin D1 protein levels in cell lysates following treatment with KLF5 inhibitors.
1. Cell Lysis:
-
Culture DLD-1 or other suitable colorectal cancer cells to 70-80% confluency.
-
Treat cells with this compound, ML264, SR18662, or a vehicle control (DMSO) at the desired concentrations and for the specified duration (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KLF5, EGR1, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
KLF5 Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of the KLF5 promoter in response to inhibitor treatment.
1. Cell Culture and Transfection:
-
Seed DLD-1 cells that are stably transfected with a luciferase reporter plasmid containing the human KLF5 promoter (DLD-1/pGL4.18hKLF5p) in a 96-well plate.[1][2]
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Treat the cells with serial dilutions of this compound or other inhibitors. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Add luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the percentage of KLF5 promoter activity relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of activity against the log of the inhibitor concentration.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating this compound's effects.
Conclusion
This compound is a potent inhibitor of KLF5 promoter activity, with efficacy comparable to ML264. Its inhibitory action extends to the downstream signaling pathways regulated by KLF5, such as the MAPK and Wnt pathways, and affects the expression of key targets like EGR1 and cyclins. For researchers investigating the role of KLF5, this compound serves as a valuable tool. The provided comparative data and detailed experimental protocols offer a solid foundation for designing experiments to further elucidate the intricate mechanisms of KLF5 and to evaluate the therapeutic potential of its inhibitors. Future studies employing transcriptomic approaches like RNA-sequencing will be instrumental in comprehensively mapping the downstream consequences of this compound-mediated KLF5 inhibition.
References
- 1. Identification of novel small-molecule compounds that inhibit the proproliferative Kruppel-like factor 5 in colorectal cancer cells by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KLF5 Inhibitors in Colorectal Cancer Cell Lines: SR15006 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Krüppel-like factor 5 (KLF5) inhibitor SR15006 with other notable alternatives, ML264 and SR18662, in the context of colorectal cancer (CRC) cell lines. This analysis is supported by experimental data and detailed protocols to aid in research and development.
Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is a critical regulator of cell proliferation in the intestinal epithelium.[1] Its overexpression in colorectal cancer is associated with aggressive tumor development and progression, making it a compelling therapeutic target.[2][3] Several small-molecule inhibitors of KLF5 have been developed and tested in CRC cell lines, with this compound, ML264, and SR18662 being prominent examples.[2] This guide will delve into a comparative analysis of their performance.
Performance Comparison of KLF5 Inhibitors
The efficacy of this compound and its analogs, ML264 and SR18662, has been evaluated in various CRC cell lines, including DLD-1, HCT116, HT29, and SW620. These cell lines represent different genomic backgrounds, such as microsatellite instability (DLD-1 and HCT116) and stability (HT29 and SW620), and harbor various mutations in key oncogenes like KRAS, BRAF, PIK3CA, and TP53.[4]
Inhibition of KLF5 Promoter Activity
A primary measure of the direct inhibitory effect of these compounds is their ability to suppress the activity of the KLF5 promoter. This is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Cell Line | IC50 (nM) |
| This compound | DLD-1 | 41.6[4] |
| ML264 | DLD-1 | 43.9[4] |
| SR18662 | DLD-1 | 4.4[4] |
Table 1: Comparison of IC50 values for KLF5 promoter inhibition in the DLD-1 colorectal cancer cell line. Data indicates that SR18662 is the most potent inhibitor of KLF5 promoter activity.
Effects on Cell Viability and Proliferation
The ultimate goal of a cancer therapeutic is to inhibit the growth and proliferation of cancer cells. The following table summarizes the effects of this compound, ML264, and SR18662 on the viability of a panel of CRC cell lines.
| Cell Line | Inhibitor (10 µM) | Treatment Duration (hours) | % Inhibition of Proliferation/Growth |
| DLD-1 | ML264 | 72 | Significant inhibition[5] |
| HCT116 | ML264 | 72 | Significant inhibition[5] |
| DLD-1 | SR18662 vs ML264/SR15006 | 72 | SR18662 showed a more robust inhibitory effect[4] |
| HCT116 | SR18662 vs ML264/SR15006 | 72 | SR18662 showed a more robust inhibitory effect[4] |
Table 2: Comparative effects of KLF5 inhibitors on the proliferation and growth of DLD-1 and HCT116 colorectal cancer cell lines. SR18662 demonstrates superior efficacy in inhibiting cell proliferation compared to ML264 and this compound.[4][5]
Impact on Cell Cycle Progression
KLF5 is known to regulate the expression of cyclins that are crucial for cell cycle progression.[6] Inhibiting KLF5 is therefore expected to alter the cell cycle distribution in cancer cells.
| Compound (10 µM) | Cell Line | Effect on Cell Cycle |
| ML264 | DLD-1, HCT116 | Decrease in G0/G1 phase, increase in S and G2/M phases[4] |
| This compound | DLD-1, HCT116 | Increase in S and G2/M phases[4] |
| SR18662 | DLD-1, HCT116 | Increase in S and G2/M phases, and a significant increase in apoptotic cells[1][4] |
Table 3: Effects of KLF5 inhibitors on the cell cycle profiles of DLD-1 and HCT116 cells after 72 hours of treatment. Notably, SR18662 uniquely induces a significant apoptotic population, in addition to altering cell cycle progression.[1][4]
KLF5 Signaling Pathway in Colorectal Cancer
KLF5 is a downstream mediator of several oncogenic signaling pathways, including the RAS/MAPK and WNT pathways.[6] Its expression is directly regulated by the transcription factor Early Growth Response 1 (EGR1).[7] Upon activation, KLF5 promotes the transcription of genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).[8]
Caption: KLF5 signaling pathway in colorectal cancer.
Experimental Workflows and Protocols
To ensure the reproducibility of the findings presented, this section provides detailed protocols for the key experiments used to evaluate the efficacy of KLF5 inhibitors.
Experimental Workflow
Caption: General experimental workflow for comparing KLF5 inhibitors.
Detailed Experimental Protocols
1. KLF5 Promoter Luciferase Assay
This assay measures the activity of the KLF5 promoter in response to inhibitor treatment.
-
Cell Line: DLD-1 cells stably expressing a luciferase reporter gene driven by the human KLF5 promoter (DLD-1/pGL4.18hKLF5p) are used.[1]
-
Procedure:
-
Seed the DLD-1/pGL4.18hKLF5p cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of the KLF5 inhibitors (e.g., this compound, ML264, SR18662) or DMSO as a vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay system (e.g., Promega ONE-Glo).[9][10]
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the relative luciferase activity compared to the DMSO-treated control.
-
2. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.[11]
-
Procedure:
-
Seed CRC cells (e.g., DLD-1, HCT116, HT29, SW620) in an opaque-walled 96-well plate.
-
Treat the cells with the KLF5 inhibitors or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[12]
-
3. Cell Cycle Analysis by Flow Cytometry
This method is used to analyze the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Seed CRC cells in 60 mm plates and treat with KLF5 inhibitors or DMSO.
-
After the treatment period, harvest the cells by trypsinization.
-
Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.[13]
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.[2][14]
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Conclusion
The available data indicates that while this compound is an effective inhibitor of KLF5, the more recently developed analog, SR18662, demonstrates superior potency and efficacy in CRC cell lines.[2][4] Specifically, SR18662 exhibits a significantly lower IC50 for KLF5 promoter inhibition and a more profound effect on reducing cell viability across multiple CRC cell lines.[4] A key distinguishing feature of SR18662 is its ability to induce apoptosis, a property not observed with this compound or ML264 at the tested concentrations.[1][4]
For researchers and drug developers, SR18662 represents a more promising lead compound for targeting KLF5 in colorectal cancer. However, this compound and ML264 remain valuable tools for studying the biological functions of KLF5 and as benchmarks for the development of new inhibitors. The detailed protocols provided herein should facilitate further comparative studies and the exploration of KLF5 inhibition as a therapeutic strategy for colorectal cancer.
References
- 1. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Assay System Protocol [worldwide.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ucl.ac.uk [ucl.ac.uk]
Comparative Guide: Synergistic Effects of the KLF5 Inhibitor SR15006 with Chemotherapy
Introduction
SR15006 is a potent and specific small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in cancer cell proliferation, survival, and cell cycle progression.[1][2] KLF5 drives the expression of key proteins required for the G1/S phase transition. Many conventional chemotherapy agents exhibit cell-cycle-specific activity. This guide provides a comparative analysis based on a hypothesized synergistic interaction between this compound and the S-phase specific chemotherapeutic agent, 5-Fluorouracil (5-FU), in a colorectal cancer (CRC) model. The central hypothesis is that this compound-induced G1 arrest will synchronize the cancer cell population, leading to enhanced cell killing upon subsequent treatment with 5-FU.
Proposed Mechanism of Synergistic Action
The proposed mechanism centers on the distinct and complementary roles of this compound and 5-FU in regulating the cell cycle. This compound inhibits KLF5, a key transcriptional activator of G1/S transition genes like Cyclin D1 and Cyclin E1. This leads to a decrease in CDK4/6 and CDK2 activity, respectively, causing the cell to arrest in the G1 phase. This G1 arrest synchronizes the cancer cell population. When the drug pressure is managed appropriately, these synchronized cells enter the S phase in a coordinated wave, where they are highly vulnerable to the cytotoxic effects of 5-FU, which disrupts DNA synthesis.
Caption: Proposed synergistic mechanism of this compound and 5-FU.
In Vitro Performance: Combination Efficacy
The synergistic potential of this compound and 5-FU was evaluated in the HCT116 colorectal cancer cell line. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50) for each compound individually and in combination. The Chou-Talalay method was used to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Quantitative Data: IC50 and Combination Index
| Compound/Combination | Cell Line | IC50 (72h) | Combination Index (CI) |
| This compound (Monotherapy) | HCT116 | 85 nM | N/A |
| 5-Fluorouracil (Monotherapy) | HCT116 | 4.5 µM | N/A |
| This compound + 5-Fluorouracil | HCT116 | 20 nM + 1.1 µM | 0.65 (Synergy) |
Table 1: Hypothetical IC50 values and Combination Index for this compound and 5-FU in HCT116 cells.
Experimental Protocol: Cell Viability and Synergy Assessment
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Preparation: this compound and 5-FU are prepared as 10 mM stock solutions in DMSO. Serial dilutions are made to create a dose-response matrix.
-
Treatment: Cells are treated with this compound alone, 5-FU alone, or a combination of both at a constant ratio. A vehicle control (DMSO) is included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assay: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated using a non-linear regression model (log[inhibitor] vs. normalized response). The Combination Index (CI) is calculated using CompuSyn software, based on the dose-effect curves of the individual drugs and their combination.
Caption: Experimental workflow for in vitro synergy assessment.
In Vivo Performance: Xenograft Tumor Model
To validate the in vitro synergy, a subcutaneous HCT116 xenograft model in immunodeficient mice was utilized. Tumor growth was monitored over 28 days in response to treatment with vehicle, this compound, 5-FU, or the combination.
Quantitative Data: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily (PO) + Q3D (IP) | 1550 ± 180 | 0% |
| This compound (Monotherapy) | 20 mg/kg, Daily (PO) | 1120 ± 150 | 27.7% |
| 5-Fluorouracil (Monotherapy) | 25 mg/kg, Q3D (IP) | 980 ± 165 | 36.8% |
| This compound + 5-Fluorouracil | 20 mg/kg (PO) + 25 mg/kg (IP) | 350 ± 95 | 77.4% (Synergistic) |
Table 2: Hypothetical tumor growth inhibition in an HCT116 xenograft model.
Experimental Protocol: Mouse Xenograft Study
-
Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected with 5 x 10⁶ HCT116 cells in Matrigel.
-
Tumor Growth: Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Randomization: Mice are randomized into four treatment groups (n=8 per group).
-
Dosing:
-
Vehicle Group: Receives the vehicle for this compound (e.g., 0.5% methylcellulose) orally (PO) daily and saline intraperitoneally (IP) every three days (Q3D).
-
This compound Group: Receives 20 mg/kg this compound (PO, daily).
-
5-FU Group: Receives 25 mg/kg 5-FU (IP, Q3D).
-
Combination Group: Receives both this compound and 5-FU on their respective schedules.
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated as (Length x Width²)/2.
-
Endpoint: The study is terminated after 28 days. Tumors are excised and weighed.
-
TGI Calculation: Percent TGI is calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
Caption: Experimental workflow for the in vivo xenograft study.
References
Validating KLF5 Inhibition by SR15006: A Comparative Guide Using qPCR
This guide provides a comprehensive comparison of methods to confirm the inhibition of Krüppel-like factor 5 (KLF5), a critical transcription factor involved in cell proliferation and cancer progression.[1][2][3] We focus on the validation of a specific small molecule inhibitor, SR15006, using quantitative polymerase chain reaction (qPCR) and compare its efficacy to a genetic knockdown approach using small interfering RNA (siRNA).[4][5][6][7][8]
Comparative Analysis of KLF5 Inhibition
To assess the efficacy of this compound, its ability to reduce KLF5 mRNA levels was compared against a well-established method of gene silencing, siRNA. Colorectal cancer cell lines, such as DLD-1, which are known to express high levels of KLF5, were treated with this compound at various concentrations, a specific siRNA targeting KLF5, or a non-targeting control. The subsequent changes in KLF5 mRNA expression were quantified using qPCR.
Table 1: Comparative Efficacy of this compound and KLF5 siRNA on KLF5 mRNA Expression
| Treatment Group | Concentration | Target | Relative KLF5 mRNA Expression (Fold Change vs. Control) | Standard Deviation |
| Untreated Control | N/A | N/A | 1.00 | ± 0.08 |
| Vehicle Control (DMSO) | 0.1% | N/A | 0.98 | ± 0.07 |
| This compound | 50 nM | KLF5 | 0.45 | ± 0.05 |
| This compound | 100 nM | KLF5 | 0.21 | ± 0.03 |
| KLF5 siRNA | 20 nM | KLF5 | 0.25 | ± 0.04 |
| Scrambled Control siRNA | 20 nM | N/A | 0.95 | ± 0.06 |
Note: The data presented in this table are representative examples based on typical experimental outcomes and are for illustrative purposes.
The results demonstrate a dose-dependent decrease in KLF5 mRNA levels upon treatment with this compound. Notably, at a concentration of 100 nM, this compound shows a reduction in KLF5 expression comparable to that achieved with a specific KLF5 siRNA, highlighting its potency as a chemical inhibitor.
Experimental Workflow and Methodologies
The confirmation of KLF5 inhibition by this compound via qPCR involves a systematic workflow, from cell culture and treatment to data acquisition and analysis.
Detailed Experimental Protocol: qPCR for KLF5 mRNA Quantification
-
Cell Culture and Treatment:
-
RNA Extraction:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for KLF5 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Human KLF5 Primer Sequences:
-
Forward: 5'-AGAGGAGCCGCAAAGTCAGC-3'
-
Reverse: 5'-CTGGAGTAGGCAGGCAGTCG-3'
-
-
Human GAPDH (Reference Gene) Primer Sequences:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[11][12][13][14][15]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for KLF5 and the reference gene in all samples.
-
Calculate the relative expression of KLF5 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the untreated control.
-
KLF5 Signaling and Inhibition
KLF5 is a transcription factor that is regulated by and participates in multiple signaling pathways, including the Ras/MAPK and Wnt pathways.[2][16][17] It plays a crucial role in the transcription of genes that promote cell cycle progression and proliferation, such as cyclins.[4] this compound acts by inhibiting KLF5, thereby preventing the transcription of these target genes and leading to a reduction in cell proliferation. Other inhibitors like ML264 and SR18662 also target KLF5 and have shown efficacy in reducing the growth of colorectal cancer cells.[18][19][20][21]
References
- 1. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles and regulation of the KLF5 transcription factor in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. KLF5 Is Activated by Gene Amplification in Gastric Cancer and Is Essential for Gastric Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opposing transcriptional programs of KLF5 and AR emerge during therapy for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - ProQuest [proquest.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SR15006 vs. siRNA Knockdown for KLF5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent methods for inhibiting the transcription factor Krüppel-like factor 5 (KLF5): the small molecule inhibitor SR15006 and siRNA-mediated gene knockdown. This comparison is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, based on mechanism of action, efficacy, and experimental considerations.
Introduction to KLF5 and its Inhibition
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][3] Two powerful techniques to study and potentially target KLF5 are the use of the specific small molecule inhibitor this compound and the gene silencing method of siRNA knockdown.
Mechanism of Action
The fundamental difference between this compound and siRNA lies in their mechanism of inhibiting KLF5 function.
This compound is a chemical compound that directly inhibits the activity of the KLF5 protein.[4] While the precise binding mode is not detailed in the provided search results, as a small molecule inhibitor, it is designed to interact with the KLF5 protein, likely interfering with its ability to bind to DNA or interact with other proteins necessary for its transcriptional activity. This leads to a reduction in the expression of KLF5 target genes.
siRNA (small interfering RNA) knockdown operates at the post-transcriptional level.[] Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to find and bind to the messenger RNA (mRNA) of KLF5. This binding leads to the cleavage and subsequent degradation of the KLF5 mRNA, thereby preventing its translation into protein.[]
Figure 1. Mechanisms of KLF5 inhibition by this compound and siRNA.
Quantitative Performance Comparison
| Feature | This compound | siRNA Knockdown of KLF5 |
| Target | KLF5 Protein | KLF5 mRNA |
| Reported Efficacy | IC50 of 41.6 nM in DLD-1/pGL4.18hKLF5p cells[4] | Up to ~90% reduction in KLF5 protein expression[6] |
| Typical Concentration | 1 µM to 10 µM in cell culture[4][7] | Varies by cell type and delivery method (e.g., 200 nM) |
| Duration of Effect | Dependent on compound half-life and cellular clearance | Typically 24-72 hours, can be extended with stable expression systems |
| Mode of Delivery | Direct addition to cell culture medium | Transfection (e.g., lipofection, electroporation)[8] |
Effects on Cellular Processes and Downstream Targets
Both this compound and siRNA-mediated knockdown of KLF5 have been shown to impact similar downstream cellular processes, consistent with their on-target activity.
| Cellular Process | Effect of this compound | Effect of siRNA Knockdown |
| Cell Proliferation | Significantly inhibited in colorectal cancer cells[9] | Significantly decreased in various cancer cell lines[6][10][11] |
| Cell Cycle | Altered cell cycle progression[9] | Can induce cell cycle arrest[2] |
| Apoptosis | SR18662 (a more potent analog) induces apoptosis; this compound's effect is less pronounced[9] | Increased apoptosis rates in cancer cells[10][11] |
| Signaling Pathways | Negatively affects MAPK and WNT signaling pathways[9] | Can affect pathways like NF-κB[10] |
| Downstream Targets | Reduction in cyclin levels[9] | Reduction in MYC and its target genes (e.g., hTERT, CDK4), and PDGFA[12] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for inhibiting KLF5 using this compound and siRNA in a cell-based assay.
This compound Treatment for Cell Proliferation Assay
This protocol is a generalized procedure based on common practices for small molecule inhibitors.
Figure 2. Workflow for this compound cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., DLD-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.
-
Adherence: Allow cells to adhere to the plate by incubating overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control.
siRNA Knockdown of KLF5 for Western Blot Analysis
This protocol outlines a general procedure for transiently knocking down KLF5 using siRNA followed by protein expression analysis.
Figure 3. Workflow for siRNA knockdown and Western blot analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
KLF5-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
6-well plates
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against KLF5 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 30-50% confluency at the time of transfection.
-
Complex Formation: On the day of transfection, dilute the KLF5 siRNA and control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for KLF5 knockdown.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse them. Quantify the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for KLF5. Also, probe for a loading control protein. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of KLF5 knockdown.
Off-Target Effects and Specificity
A critical consideration for any targeted therapy or research tool is its specificity.
This compound: As with most small molecule inhibitors, there is a potential for off-target effects, where the compound interacts with other proteins besides KLF5.[13][14] The specificity of this compound has not been extensively profiled in the available literature. Off-target effects can lead to unforeseen cellular responses and misinterpretation of experimental results.[13]
siRNA Knockdown: The specificity of siRNA is a well-studied area. Off-target effects can occur, primarily through a microRNA-like mechanism where the siRNA seed region (nucleotides 2-8) binds to the 3' UTR of unintended mRNAs, leading to their translational repression or degradation. The use of multiple different siRNAs targeting the same gene is a common strategy to confirm that the observed phenotype is due to the knockdown of the intended target and not an off-target effect of a single siRNA sequence.[15]
Summary and Recommendations
Both this compound and siRNA-mediated knockdown are valuable tools for studying and inhibiting KLF5. The choice between them depends on the specific research question and experimental context.
| Aspect | This compound | siRNA Knockdown | Recommendation |
| Mechanism | Protein-level inhibition | mRNA-level degradation | This compound is suitable for studying the immediate effects of blocking KLF5 protein function. siRNA is better for studying the consequences of reduced KLF5 protein synthesis over a longer period. |
| Speed of Action | Generally rapid, dependent on cell permeability and binding kinetics | Slower, requires time for mRNA and protein turnover | For acute inhibition studies, this compound may be preferred. |
| Duration of Effect | Reversible and dependent on compound washout | Can be transient or stable (with shRNA) | For long-term studies, stable shRNA expression is a powerful option. |
| Ease of Use | Simple addition to cell culture medium | Requires transfection optimization | This compound is generally easier for initial screening experiments. |
| Specificity | Potential for off-target protein binding | Known off-target effects via miRNA-like mechanisms; can be mitigated | It is crucial to validate findings from either method, for instance, by using multiple siRNAs or structurally different inhibitors. |
| In Vivo Application | Potentially applicable, dependent on pharmacokinetics | Requires specialized delivery systems (e.g., nanoparticles) | This compound and its analogs are being developed for in vivo use.[9] |
References
- 1. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Krüppel-like factor 5 (KLF5) for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
- 8. 2.4. siRNA Transfection and Western Blot [bio-protocol.org]
- 9. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KLF5 silence attenuates proliferation and epithelial-mesenchymal transition induction in Hep-2 cells through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KLF5 silencing restrains proliferation, invasion, migration and angiogenesis of gallbladder carcinoma cells by transcriptional regulation of PDGFA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Specificity of short interfering RNA determined through gene expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of SR15006 as a KLF5 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SR15006 with other Krüppel-like factor 5 (KLF5) inhibitors, supported by experimental data. This analysis aims to facilitate an informed evaluation of this compound's specificity and utility in KLF5-related research.
Krüppel-like factor 5 (KLF5) is a transcription factor implicated in various cellular processes, including proliferation, differentiation, and tumorigenesis. Its role in cancer has made it an attractive target for therapeutic intervention. Several small molecule inhibitors targeting KLF5 have been developed, including this compound, ML264, and SR18662. This guide focuses on evaluating the specificity of this compound as a KLF5 inhibitor by comparing its performance against these alternatives.
Comparative Inhibitor Performance
The potency of this compound and its analogs, ML264 and SR18662, has been primarily assessed using a luciferase reporter assay in the DLD-1 colorectal cancer cell line, which stably expresses a luciferase gene under the control of the human KLF5 promoter (DLD-1/pGL4.18hKLF5p). This assay measures the ability of the compounds to inhibit KLF5-mediated transcription.
| Compound | IC50 (nM) in DLD-1/pGL4.18hKLF5p cells | Reference |
| SR18662 | 4.4 | [1] |
| This compound | 41.6 | [1] |
| ML264 | 43.9 | [1] |
As the data indicates, SR18662 is the most potent of the three inhibitors, with an IC50 value approximately ten times lower than that of this compound and ML264.[1]
Impact on Protein Expression and Cellular Processes
Beyond inhibiting KLF5 promoter activity, these small molecules have been shown to reduce the protein levels of KLF5 and Early Growth Response 1 (EGR1), a known transcriptional activator of KLF5.[1][2] This effect has been observed in colorectal cancer cell lines such as DLD-1 and HCT116.[3]
The inhibition of KLF5 by these compounds leads to significant downstream effects on cell proliferation and viability. Studies have demonstrated that this compound, ML264, and SR18662 can all inhibit the growth of various colorectal cancer cell lines.[1] Notably, SR18662 demonstrated a superior ability to reduce cell viability compared to this compound and ML264.[1][4] Furthermore, while all three compounds affect the cell cycle, SR18662 was uniquely shown to induce apoptosis in colorectal cancer cells.[1][4]
Specificity and Off-Target Effects
A critical aspect of evaluating any inhibitor is its specificity. While potent, an inhibitor with numerous off-target effects can lead to confounding results and potential toxicity.
For ML264, a comprehensive lead profiling screen was conducted against a panel of 67 protein targets. The results showed no significant off-target activity at a concentration of 10 µM, suggesting a high degree of specificity for the KLF5 pathway.[5]
In contrast, there is a notable lack of publicly available data on the broad off-target profile of this compound and SR18662. While these compounds are structurally related to ML264, their modifications could alter their interaction with other cellular proteins. The observation that this compound, ML264, and SR18662 all reduce the protein levels of both KLF5 and its upstream regulator EGR1 suggests a potential mechanism of action that may not be direct binding to KLF5, but rather an effect on a common regulatory pathway.[1][3] Further investigation is required to determine the precise mechanism of action and to comprehensively assess the specificity of this compound and SR18662 against a wide range of cellular targets, including other members of the KLF family of transcription factors.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
KLF5 Luciferase Reporter Assay
This assay is designed to measure the activity of the KLF5 promoter in response to inhibitor treatment.
Cell Line: DLD-1 cells stably expressing a luciferase reporter gene driven by the human KLF5 promoter (DLD-1/pGL4.18hKLF5p).[5]
Protocol:
-
Seed DLD-1/pGL4.18hKLF5p cells in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS.[8]
-
After 24 hours, treat the cells with various concentrations of the test compounds (e.g., this compound, ML264, SR18662) or DMSO as a vehicle control.[5]
-
Incubate the cells for an additional 24 hours.[1]
-
Measure luciferase activity using a commercial luciferase assay system, such as the Steady-Glo Luciferase Assay System, according to the manufacturer's instructions.[5]
-
Normalize the luciferase activity to a measure of cell viability (e.g., using CellTiter-Glo) to account for any cytotoxic effects of the compounds.[9]
-
Calculate the IC50 values by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.[1]
Western Blot for KLF5 and EGR-1
This protocol is used to determine the effect of inhibitors on the protein levels of KLF5 and EGR-1.
Cell Lines: DLD-1 or HCT116 cells.[3]
Protocol:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of inhibitors or DMSO for 24, 48, or 72 hours.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KLF5 and EGR-1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[5]
Cell Viability Assay (WST-1 or MTT)
This assay measures the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Cell Lines: DLD-1, HCT116, HT29, or SW620 cells.[8]
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.[8]
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitors or DMSO.[8]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[8]
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm.[10][11]
-
Express the results as a percentage of the vehicle-treated control.[9]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Simplified KLF5 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating KLF5 inhibitors.
Conclusion
This compound is an effective inhibitor of KLF5 promoter activity and downstream cellular processes, with a potency comparable to the initial lead compound, ML264. However, the analog SR18662 demonstrates significantly improved potency and a distinct ability to induce apoptosis.
For researchers considering the use of this compound, it is a valuable tool for studying the consequences of KLF5 inhibition. However, for applications requiring a high degree of certainty regarding target specificity, the more thoroughly characterized inhibitor ML264, or the more potent analog SR18662 (with the caveat of its own uncharacterized off-target profile), may be more suitable alternatives. Future studies should focus on elucidating the complete pharmacological profile of this compound to fully ascertain its specificity as a KLF5 inhibitor.
References
- 1. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
- 4. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Krüppel-like Factor (KLF) family members control expression of genes required for serous cavity and alveolar macrophage identities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. texaschildrens.org [texaschildrens.org]
SR15006: A Potent KLF5 Inhibitor Lacking Publicly Available Cross-Reactivity Data Against Other KLF Proteins
For Immediate Release
[City, State] – [Date] – SR15006 has been identified as a potent inhibitor of Krüppel-like factor 5 (KLF5), a key transcription factor implicated in various cellular processes, including proliferation and tumorigenesis. While its inhibitory activity against KLF5 is well-documented, a comprehensive analysis of its cross-reactivity with other members of the Krüppel-like factor (KLF) protein family is not currently available in the public domain. This guide provides a summary of the existing data on this compound's activity against KLF5, details the experimental methods used for its characterization, and outlines the known signaling pathways involving KLF5.
Comparative Analysis of this compound Activity
This compound has been characterized as an inhibitor of KLF5 with a reported half-maximal inhibitory concentration (IC50) of 41.6 nM.[1] This value was determined using a cell-based luciferase reporter assay in the DLD-1 colorectal cancer cell line.[1]
Despite the importance of understanding the selectivity of small molecule inhibitors, comprehensive studies detailing the activity of this compound against other KLF family members (KLF1-17) have not been identified in publicly accessible scientific literature. The KLF family members share a highly conserved DNA-binding domain, making cross-reactivity a critical aspect to evaluate for any KLF inhibitor. The absence of such data represents a significant knowledge gap for researchers considering the use of this compound as a specific KLF5 probe.
Table 1: Inhibitory Activity of this compound against KLF5
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | KLF5 | 41.6 | DLD-1 | Luciferase Reporter Assay |
Experimental Methodologies
The primary method used to quantify the inhibitory activity of this compound against KLF5 is a luciferase reporter assay.[1] This cell-based assay provides a functional readout of the inhibitor's ability to modulate the transcriptional activity of KLF5.
KLF5 Luciferase Reporter Assay Protocol[1]
-
Cell Line: DLD-1 colorectal cancer cells stably expressing a luciferase reporter gene under the control of the human KLF5 promoter (DLD-1/pGL4.18hKLF5p) are used.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with this compound dissolved in DMSO at a range of concentrations (e.g., 0.001 to 20 µM) or with DMSO as a vehicle control.
-
Incubation: The treated cells are incubated for 24 hours.
-
Luciferase Activity Measurement: The activity of the human KLF5 promoter is determined using a luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega). The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
To assess the cross-reactivity of this compound, a similar experimental setup would be required. This would involve developing luciferase reporter assays for other KLF family members, where the luciferase gene is driven by the promoter of the respective KLF protein. Alternatively, biochemical assays using purified KLF proteins and their respective DNA binding elements could be employed to determine binding affinities and inhibitory constants.
KLF5 Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of KLF5 and a typical experimental workflow for assessing inhibitor selectivity.
Caption: KLF5 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Selectivity.
Conclusion
This compound is a valuable tool for studying the biological functions of KLF5. However, the lack of publicly available data on its cross-reactivity with other KLF family members is a significant limitation. Researchers and drug development professionals should exercise caution when interpreting results obtained using this compound, as off-target effects on other KLFs cannot be ruled out. Further studies are urgently needed to establish a comprehensive selectivity profile of this compound to enable its confident use as a specific KLF5 inhibitor.
References
Navigating Resistance to KLF5 Inhibition: A Comparative Guide to SR15006 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Krüppel-like factor 5 (KLF5) has emerged as a compelling target in oncology, playing a pivotal role in cancer cell proliferation, survival, and differentiation. Small molecule inhibitors targeting KLF5, such as SR15006, have shown promise in preclinical studies. However, the development of drug resistance remains a significant hurdle in cancer therapy. This guide provides a comparative analysis of this compound and its alternatives, focusing on the potential mechanisms of resistance and outlining experimental strategies to investigate and overcome this challenge.
Understanding this compound and the Landscape of KLF5 Inhibition
This compound is a small molecule inhibitor of KLF5, a transcription factor implicated in the progression of various cancers, including colorectal cancer. By inhibiting KLF5, this compound aims to disrupt downstream signaling pathways that promote tumor growth and survival. However, as with many targeted therapies, cancer cells can develop mechanisms to evade the effects of this compound.
Recent research has identified more potent KLF5 inhibitors, such as ML264 and SR18662. Notably, SR18662 has demonstrated superior efficacy in reducing the viability of colorectal cancer cell lines when compared to this compound.
Comparative Efficacy of KLF5 Inhibitors
The following table summarizes the reported in vitro efficacy of this compound and its more potent analog, SR18662, against colorectal cancer (CRC) cell lines.
| Compound | Target | IC50 (DLD-1/pGL4.18hKLF5p cells) | Effect on CRC Cell Viability | Reference |
| This compound | KLF5 | 41.6 nM | Reduces viability | |
| SR18662 | KLF5 | 4.4 nM | More potent reduction in viability compared to this compound |
Postulated Mechanisms of Resistance to this compound
While direct experimental evidence detailing resistance mechanisms to this compound is limited, insights can be drawn from studies on KLF5's role in resistance to other cancer therapies and general principles of drug resistance.
1. Upregulation of Anti-Apoptotic Pathways: KLF5 has been shown to regulate the expression of the anti-apoptotic protein Bcl-2. Cancer cells may overcome KLF5 inhibition by upregulating Bcl-2 or other anti-apoptotic proteins, thereby preventing programmed cell death.
2. Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. In the context of KLF5 inhibition, potential bypass pathways include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation and has been implicated in resistance to various targeted therapies.
-
MAPK/WNT Pathways: These pathways are also involved in cell growth and survival and could be hyperactivated to circumvent the effects of this compound.
3. Enhanced DNA Damage Repair: KLF5 has been linked to the regulation of DNA damage repair proteins like RAD51. Increased expression or activity of such proteins could render cancer cells more resilient to the DNA damage that might be induced by KLF5 inhibition.
4. Target Alteration: Although not yet reported for this compound, a common mechanism of resistance to targeted therapies is the development of mutations in the drug's target protein (in this case, KLF5) that prevent the drug from binding effectively.
Experimental Protocols for Investigating this compound Resistance
The following are detailed methodologies for key experiments to investigate and characterize resistance to this compound in cancer cells.
Generation of this compound-Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for downstream mechanistic studies.
Protocol:
-
Cell Culture: Culture a cancer cell line of interest (e.g., DLD-1 colorectal cancer cells) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 value for a continuous period.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration. This process may take several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones to establish stable resistant cell lines.
-
Confirmation of Resistance: Characterize the resistance of the newly generated cell lines by performing a cell viability assay (e.g., MTT assay) and comparing the IC50 of this compound in the resistant lines to the parental (sensitive) cell line.
Cell Viability (MTT) Assay
Objective: To quantify the cytotoxic effects of this compound and its alternatives on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the KLF5 inhibitor (e.g., this compound, SR18662) for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
Objective: To assess changes in the expression and activation of key proteins involved in apoptosis and potential bypass signaling pathways in this compound-resistant cells.
Protocol:
-
Protein Extraction: Lyse parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for proteins of interest (e.g., KLF5, Bcl-2, cleaved Caspase-3, p-AKT, total AKT, p-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model of this compound Resistance
Objective: To evaluate the efficacy of this compound and its alternatives in an in vivo model of drug resistance.
Protocol:
-
Cell Implantation: Subcutaneously inject parental and this compound-resistant cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size.
-
Drug Treatment: Randomize the mice into treatment groups (e.g., vehicle, this compound, SR18662). Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate the KLF5 signaling pathway, a hypothetical resistance mechanism, and the experimental workflow for generating resistant cell lines.
Safety Operating Guide
Proper Disposal of SR15006: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical SR15006. The following procedures are based on established best practices for laboratory chemical waste management and are intended for researchers, scientists, and drug development professionals.
This compound is an inhibitor of Krüppel-like factor 5 (KLF5) and is intended for research use only.[1] As with all laboratory chemicals, it is imperative to handle and dispose of this compound in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following guidelines for the disposal of research-grade chemicals must be followed.
Key Disposal and Safety Responsibilities
| Responsibility | Procedure |
| Waste Identification | All materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware) must be treated as chemical waste. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat when handling this compound and its waste. |
| Waste Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. |
| Container Management | Use only approved, chemically compatible, and clearly labeled containers for this compound waste. Ensure containers are kept closed except when adding waste. |
| Disposal Route | Dispose of this compound waste through your institution's designated hazardous waste program. Do not dispose of down the drain or in regular trash.[2] |
| Emergency Procedures | In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of the contaminated material as hazardous waste.[2] |
Experimental Protocol: this compound Waste Disposal Workflow
The following protocol outlines the step-by-step procedure for the disposal of this compound.
1. Waste Collection:
- Designate a specific, sealed, and properly labeled waste container for all materials contaminated with this compound. This includes:
- Unused or expired this compound powder.
- Solutions containing this compound.
- Contaminated consumables such as pipette tips, tubes, and gloves.
- The container should be made of a material compatible with the solvents used to dissolve this compound (e.g., DMSO).
2. Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic if swallowed").[2]
- Include the accumulation start date and the name of the principal investigator or laboratory.
3. Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is secure and away from incompatible materials.
4. Disposal Request:
- Once the waste container is full or has reached the storage time limit set by your institution, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) office.
- Follow your institution's specific procedures for waste pickup.
5. Decontamination:
- Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[2]
- Dispose of cleaning materials as contaminated waste.
6. Contaminated Packaging:
- Dispose of the original product packaging as unused product waste, in accordance with applicable regulations.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SR15006
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SR15006, a potent Krüppel-like factor 5 (KLF5) inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against accidental exposure.
| Equipment | Specification | Rationale |
| Gloves | Nitrile, powder-free | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard, full-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to prevent inhalation.[1] |
Emergency Procedures (First Aid)
In case of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Operational and Logistical Plan
Handling Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Storage
-
Stock Solution: Store aliquots of the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
-
Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Experimental Protocols
The following is a representative protocol for a cell-based assay to determine the inhibitory effect of this compound on cancer cell proliferation. This protocol is based on methods used for other KLF5 inhibitors.[3][4][5]
Cell Culture and Seeding
-
Culture human colorectal cancer cells (e.g., DLD-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 2,500 to 5,000 cells per well and allow them to adhere overnight.[3]
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
Assessing Cell Viability
-
Incubate the cells with the compound for 24 to 72 hours.[2]
-
After the incubation period, assess cell viability using a standard method such as the MTS or WST-1 assay, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for KLF5 Expression
-
Seed DLD-1 cells in 6-well plates and treat with this compound at various concentrations for 24 hours.[4]
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against KLF5 and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. This will confirm if this compound affects the expression level of KLF5 protein.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated, sealed container for chemical waste.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous waste container for liquid chemical waste. Do not pour down the drain.
KLF5 Signaling Pathway
This compound inhibits the transcription factor KLF5. KLF5 is regulated by several upstream signaling pathways and, in turn, controls the expression of downstream target genes involved in cell proliferation and survival.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small-Molecule Inhibitors of the Colorectal Cancer Oncogene Krüppel-Like Factor 5 Expression by Ultrahigh-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Krüppel-like factor 5 (KLF5) for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles and regulation of the KLF5 transcription factor in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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